3-Cyano-5-Fluorophenylboronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-cyano-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYWCECHXBOCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634059 | |
| Record name | (3-Cyano-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-67-1 | |
| Record name | B-(3-Cyano-5-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304858-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Cyano-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Cyano-5-fluorophenylboronic acid, a key reagent in synthetic chemistry. Due to its role in the formation of carbon-carbon and carbon-heteroatom bonds, understanding its physical characteristics is crucial for reaction optimization, formulation, and process development. This document summarizes available data and outlines detailed experimental protocols for the determination of key physical parameters.
Core Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the currently available information. For properties where specific experimental data is not available, the status is marked as "Not Available."
| Physical Property | Value | Source |
| Molecular Formula | C₇H₅BFNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 164.93 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | Not Available | - |
| Boiling Point | 343.2 ± 52.0 °C (Predicted) | ChemicalBook[2] |
| Density | Not Available | - |
| Solubility | Not Available | - |
| pKa | Not Available | - |
Experimental Protocols for Physical Property Determination
Given the absence of comprehensive experimental data for this compound, this section provides detailed methodologies for determining its key physical properties. These protocols are standard procedures for the characterization of organic compounds.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high-purity substance.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Solubility is a fundamental property that dictates solvent choice for reactions, recrystallization, and formulation.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Procedure: To approximately 1 mL of a chosen solvent in a test tube, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.
-
Observation: The mixture is agitated at a constant temperature (typically room temperature). The dissolution of the solid is observed.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the extent of dissolution. For quantitative analysis, the concentration of a saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.
Logical Flow for Solubility Testing
Caption: Decision tree for qualitative solubility assessment.
pKa Determination
The pKa, or acid dissociation constant, is particularly important for boronic acids as it influences their reactivity and their ability to form boronate esters.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric titration is an alternative method where changes in the UV-Vis absorbance spectrum upon pH changes are used to determine the pKa.
Experimental Workflow for pKa Determination
Caption: Workflow for determining the pKa of a compound via potentiometric titration.
References
3-Cyano-5-Fluorophenylboronic Acid chemical structure and formula
An In-depth Technical Guide to 3-Cyano-5-Fluorophenylboronic Acid
Introduction
This compound is a specialized aromatic organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a phenyl ring substituted with cyano, fluoro, and boronic acid functional groups, makes it a highly valuable reagent, particularly in the fields of medicinal chemistry and drug development. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties and reactivity of the boronic acid moiety.
This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and professionals involved in pharmaceutical synthesis and materials science.
Chemical Structure and Formula
The chemical structure of this compound consists of a benzene ring where the boronic acid group [-B(OH)₂] is at position 1, a cyano group (-C≡N) is at position 3, and a fluorine atom (-F) is at position 5.
Physicochemical Properties
The key identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BFNO₂ | [1][2] |
| Molecular Weight | 164.93 g/mol | [1] |
| CAS Number | 304858-67-1 | [3] |
| MDL Number | MFCD09263608 | [1] |
| Physical Form | Solid | [1] |
| SMILES String | OB(C1=CC(C#N)=CC(F)=C1)O | [1] |
| InChI Key | DLYWCECHXBOCAS-UHFFFAOYSA-N | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
Core Applications in Organic Synthesis
This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds to construct complex molecular frameworks.[6]
The specific arrangement of the cyano and fluoro groups on the phenyl ring modulates the electron density and steric environment of the boronic acid. This allows for controlled reactivity and selectivity, often leading to higher yields and cleaner reaction profiles in the synthesis of biaryl compounds.[4] These biaryl structures are prevalent in many active pharmaceutical ingredients (APIs), making this reagent particularly valuable for drug discovery and development.[5]
Key Synthetic Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most significant application for this compound, used to couple the 3-cyano-5-fluorophenyl moiety to various aryl or vinyl halides or triflates.
General Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are:
-
Oxidative Addition: The aryl halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The boronic acid (in the form of a boronate ester after reacting with a base) transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyano-5-Fluorophenylboronic Acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules and established spectroscopic principles to present a reliable predictive profile. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 3-cyanophenylboronic acid, 3-fluorophenylboronic acid, and other substituted phenylboronic acids.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 7.8 - 8.2 | m | - |
| Aromatic-H | 7.5 - 7.9 | m | - |
| Aromatic-H | 7.3 - 7.7 | m | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
Note: The signals for the aromatic protons will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The boronic acid protons are often broad and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-B | 130 - 135 |
| C-CN | 110 - 115 |
| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-H | 120 - 140 |
| CN | 115 - 120 |
Note: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
Table 3: Predicted ¹⁹F and ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹⁹F | -110 to -115 |
| ¹¹B | 28 - 33 |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. ¹¹B NMR often shows a broad signal for boronic acids due to quadrupolar relaxation. The chemical shift can be sensitive to solvent and concentration, as boronic acids can form cyclic anhydrides (boroxines) which resonate at a slightly lower field (~33 ppm).[1]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 | Broad, Strong |
| C≡N (Nitrile) | Stretching | 2220 - 2260 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |
| B-O | Stretching | 1330 - 1380 | Strong |
| C-F | Stretching | 1100 - 1250 | Strong |
| B-C | Stretching | 1000 - 1090 | Medium |
Note: The O-H stretch of the boronic acid is typically a very broad band. The C≡N stretch is a highly characteristic and sharp absorption.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅BFNO₂), the expected monoisotopic mass is approximately 165.04 Da.
Table 5: Predicted Mass Spectrometry Data (ESI)
| Ion | Predicted m/z | Notes |
| [M-H]⁻ | 164.03 | Deprotonated molecule (Negative Ion Mode) |
| [M+H]⁺ | 166.05 | Protonated molecule (Positive Ion Mode) |
| [M+Na]⁺ | 188.03 | Sodium adduct (Positive Ion Mode) |
Note: Phenylboronic acids can be analyzed by ESI-MS, often in negative ion mode to observe the deprotonated molecule.[5] Dehydration and formation of boroxines can sometimes be observed in the mass spectrum.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a clean NMR tube.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).[6][7]
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.[8]
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.[9]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[10][11]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[10][11]
-
Filter the final solution if any particulate matter is present to avoid clogging the instrument.[10][11]
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle (typically 3-5 kV).
-
Optimize other source parameters such as capillary temperature and gas flows (nebulizing and drying gases).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be collected in either positive or negative ion mode.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Solubility Profile of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyano-5-Fluorophenylboronic Acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines established methodologies for solubility determination and presents illustrative data from structurally related analogs to guide researchers.
Introduction to the Solubility of Phenylboronic Acids
Phenylboronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility is a critical parameter for reaction setup, purification, and formulation. However, determining accurate and reproducible solubility data for boronic acids can be challenging. This is primarily due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can exist in equilibrium with the acid form in solution and as a mixture in the solid state. This equilibrium can be influenced by the solvent, temperature, and the presence of substituents on the phenyl ring.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, Phenylboronic Acid, in a range of solvents. These values can serve as a baseline for estimating the solubility of its substituted derivatives. The presence of a polar cyano group and a lipophilic fluoro group in this compound will influence its solubility relative to the parent compound, likely enhancing its solubility in polar solvents.
Table 1: Illustrative Quantitative Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference Compound |
| Water | 20 | 1.9 | Phenylboronic Acid[1] |
| Chloroform | Ambient | Moderate | Phenylboronic Acid[1] |
| Acetone | Ambient | High | Phenylboronic Acid[1] |
| Dipropyl Ether | Ambient | High | Phenylboronic Acid[1] |
| Methylcyclohexane | Ambient | Very Low | Phenylboronic Acid[1] |
Note: This data is for the analogous compound Phenylboronic Acid and is intended for illustrative purposes only.
Experimental Protocols for Solubility Determination
To ascertain the solubility of this compound, the following experimental protocols are recommended. These methods are standard for determining the solubility of solid organic compounds.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound into a small, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.
-
After each addition, cap the test tube and vortex for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the observations.
-
Soluble: No solid particles are visible.
-
Sparingly soluble: A portion of the solid has dissolved, but some remains.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination (Dynamic Method)
The dynamic method, also known as the polythermal method, is a precise technique for determining the temperature-dependent solubility of a compound.
Materials:
-
This compound
-
Selected solvent of interest
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating, programmable temperature bath
-
Calibrated digital thermometer (±0.1 °C)
-
Luminance probe or laser light scattering system for turbidity detection
-
Analytical balance
Procedure:
-
Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel to create a mixture of a specific composition.
-
Place the vessel in the temperature bath and begin stirring to ensure a uniform suspension.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).
-
Continuously monitor the turbidity of the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
Record the temperature at which complete dissolution occurs.
-
Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart illustrating the distinct workflows for qualitative and quantitative solubility determination.
References
The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern science, particularly in the realm of pharmaceutical development. Their unique chemical properties and versatile reactivity have made them indispensable tools in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of these remarkable compounds, offering valuable insights for researchers and professionals in the field.
A Journey Through Time: The Discovery and Historical Milestones
The story of boronic acids begins in the 19th century. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work laid the foundation for the field of organoboron chemistry. Shortly after, in 1880, Michaelis and Becker achieved the synthesis of the first aromatic boronic acid, phenylboronic acid, by heating boron trichloride and diphenylmercury.[3]
However, it was in the 20th century that the true potential of organoboron compounds, including substituted phenylboronic acids, was unlocked. A pivotal moment came with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes.[4] His discovery of the hydroboration reaction in the 1950s provided a versatile and efficient method for the synthesis of a wide range of organoboranes, which are precursors to boronic acids.[5][6] This breakthrough significantly expanded the accessibility and utility of these compounds in synthetic chemistry.[4][7]
The latter half of the 20th century witnessed another monumental leap with the development of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki reported a novel reaction that utilized organoboron compounds, including phenylboronic acids, to form carbon-carbon bonds with organic halides.[8] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods in organic synthesis, particularly for the construction of biaryl structures commonly found in pharmaceuticals.[1][9][10] The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]
The contributions of other notable chemists, such as Alfred Stock, who pioneered the study of boron hydrides, and Sheldon G. Shore, who made significant contributions to the understanding of organoborane chemistry, further enriched the field.[11]
Synthetic Methodologies: Crafting the Building Blocks
The synthesis of substituted phenylboronic acids is a cornerstone of their application. Several methods have been developed and refined over the years, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.
Grignard-Based Synthesis
One of the most common and classical methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[12][13]
Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction
-
Materials: Substituted bromobenzene (1.0 eq), magnesium turnings (1.2 eq), iodine (catalytic amount), anhydrous tetrahydrofuran (THF), triisopropyl borate (1.5 eq), 1 M hydrochloric acid.
-
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
-
Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted phenylboronic acid.[14][15][16]
-
Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura coupling reaction is a testament to the synthetic power of phenylboronic acids. It enables the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.
Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction
-
Materials: Aryl halide (e.g., aryl bromide or iodide) (1.0 eq), substituted phenylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq), solvent (e.g., toluene, dioxane, DMF, often with water).
-
Procedure:
-
To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the solvent(s) to the vessel. If using a biphasic system, degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.[7][17][18][19][20]
-
Applications in Drug Development: From Enzyme Inhibition to Targeted Therapies
The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and certain amino acid residues has propelled substituted phenylboronic acids to the forefront of drug discovery.[21][22]
Enzyme Inhibition: A Targeted Approach
Substituted phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases.[23][24] The boron atom acts as a Lewis acid, interacting with the catalytic serine residue in the enzyme's active site to form a stable tetrahedral intermediate, thereby inhibiting the enzyme's function.[23] This mechanism is crucial in the development of novel antibacterial and anticancer agents.[17][25]
| Inhibitor Class | Target Enzyme | Example Compound | Inhibition Constant (Ki) |
| Phenylboronic Acid Derivatives | Class A β-Lactamase (KPC-2) | 3-azidomethylphenyl boronic acid | 2.3 µM[3] |
| Phenylboronic Acid Derivatives | Class C β-Lactamase (AmpC) | 3-azidomethylphenyl boronic acid | 700 nM[3] |
| Phenylboronic Acid Derivatives | Class C β-Lactamase (AmpC) | Compound 10a (a triazole derivative) | 140 nM[3] |
Bortezomib: A Landmark in Cancer Therapy
A prime example of a successful drug featuring a substituted boronic acid is Bortezomib (Velcade®).[26][27] Approved by the FDA in 2003, Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[2][27] It functions by targeting the 26S proteasome, a cellular complex responsible for degrading unwanted proteins.[5][26] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[5][26][28][29]
Other Therapeutic and Diagnostic Applications
The applications of substituted phenylboronic acids extend beyond enzyme inhibition. Their ability to bind to saccharides has led to their use in glucose sensing and as drug delivery vehicles that can target cells with specific carbohydrate markers on their surface.[19][30] Furthermore, they are being explored for their potential in neutron capture therapy for cancer and as antimicrobial agents.[14][30]
Physicochemical Properties of Phenylboronic Acids
The utility of substituted phenylboronic acids in various applications is governed by their physicochemical properties. Parameters such as acidity (pKa) and solubility are critical for their behavior in biological systems and synthetic reactions.
| Compound | pKa | Solubility in Water ( g/100g ) |
| Phenylboronic acid | 8.83[12] | 1.9 at 20 °C[30] |
| 4-Methoxyphenylboronic acid | - | - |
| Fluoro-substituted phenylboronic acids | Varies with substitution pattern[31] | Generally low[30] |
Note: The pKa and solubility of substituted phenylboronic acids can vary significantly depending on the nature and position of the substituents.[31][32]
Visualizing the Core Mechanisms
To better understand the fundamental processes involving substituted phenylboronic acids, the following diagrams illustrate key pathways and workflows.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: The Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.
Conclusion
From their initial synthesis in the 19th century to their central role in modern drug discovery, substituted phenylboronic acids have undergone a remarkable journey. The development of powerful synthetic methods, most notably the Suzuki-Miyaura coupling, has transformed them from chemical curiosities into indispensable tools for creating complex molecular architectures. Their unique ability to interact with biological targets has led to the development of life-saving drugs like Bortezomib and continues to inspire the design of novel therapeutics and diagnostics. As research continues to uncover new facets of their reactivity and biological activity, the future of substituted phenylboronic acids in science and medicine looks brighter than ever.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic acid - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 10. researchgate.net [researchgate.net]
- 11. Sheldon Shore (1930-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 15. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 16. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 19. mdpi-res.com [mdpi-res.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. escholarship.org [escholarship.org]
- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. About Sheldon Shore | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. d-nb.info [d-nb.info]
- 31. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Effects of Cyano and Fluoro Groups on Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of cyano (-CN) and fluoro (-F) substituents on the properties and reactivity of boronic acids. Understanding these effects is paramount for the rational design of novel therapeutics, catalysts, and advanced materials. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of these powerful substituent effects.
Introduction: The Significance of Substituted Boronic Acids
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where they serve as key building blocks for active pharmaceutical ingredients (APIs) and as pharmacophores themselves.[1][3] The introduction of electron-withdrawing groups, such as cyano and fluoro moieties, profoundly alters the electronic landscape of the boronic acid, influencing its acidity, reactivity, and biological interactions.[4][5]
The fluoro group , with its high electronegativity, exerts a strong inductive electron-withdrawing effect (-I).[5] Conversely, the cyano group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[5] These distinct electronic properties translate into significant differences in the chemical behavior of the parent boronic acid.
Quantitative Analysis of Electronic Effects
The electronic influence of the cyano and fluoro groups can be quantitatively assessed through Hammett parameters and pKa values. These parameters provide a reliable measure of the electron-donating or electron-withdrawing nature of a substituent and its impact on the acidity of the boronic acid.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[5] The substituent constants, sigma (σ), are a measure of the electronic effect of a substituent at the meta (σm) and para (σp) positions.
| Substituent | σm | σp | Inductive Effect (σI) | Resonance Effect (σR) |
| -F | 0.34 | 0.06 | 0.52 | -0.46 |
| -CN | 0.56 | 0.66 | 0.57 | 0.09 |
Table 1: Hammett Constants for Fluoro and Cyano Substituents.[4][5]
The data clearly indicates that the cyano group is a stronger electron-withdrawing group than the fluoro group, particularly at the para position, due to its combined inductive and resonance effects. The fluoro group, while strongly inductively withdrawing, exhibits a significant electron-donating resonance effect.
Acidity of Substituted Phenylboronic Acids (pKa)
The Lewis acidity of boronic acids is a critical parameter influencing their reactivity and biological activity. The introduction of electron-withdrawing groups increases the acidity (lowers the pKa) of the boronic acid.
| Substituent | Position | pKa |
| -H | - | 8.86[4] |
| -F | ortho | 7.85 - 7.89[6] |
| meta | 8.27 | |
| para | 8.77[4] | |
| -CN | meta | 7.84 |
| para | 7.80 |
Table 2: pKa Values of Monosubstituted Phenylboronic Acids in Water at 25°C.[4][6]
As expected, both fluoro and cyano substituents increase the acidity of phenylboronic acid. The cyano-substituted derivatives exhibit a more pronounced increase in acidity compared to their fluoro-substituted counterparts, consistent with the Hammett data.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The electronic nature of the substituent on the boronic acid significantly impacts the kinetics and outcome of Suzuki-Miyaura cross-coupling reactions. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic properties of the boronic acid primarily influence the transmetalation step.
Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the rate of transmetalation, which is often the rate-determining step.[8] This can lead to higher reaction yields and faster reaction times.[9][10]
Reactivity Comparison
While direct, side-by-side kinetic studies under identical conditions are not extensively reported in the literature, the available data suggests that both 4-fluorophenylboronic acid and 4-cyanophenylboronic acid are highly reactive partners in Suzuki-Miyaura couplings.[9][11] The strong electron-withdrawing nature of the cyano group in 4-cyanophenylboronic acid generally leads to very efficient coupling.[11] Similarly, 4-fluorophenylboronic acid has been shown to be a superior coupling partner compared to unsubstituted phenylboronic acid in certain systems.[9][10]
The choice between a cyano or fluoro substituent can be leveraged to fine-tune the reactivity of the boronic acid for a specific synthetic challenge.
Experimental Protocols
Determination of Boronic Acid pKa by Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.[6][12][13]
Materials:
-
Substituted phenylboronic acid
-
A series of buffer solutions with known pH values (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
For each pH value , prepare a sample by adding a small, constant volume of the boronic acid stock solution to a known volume of the buffer solution in a volumetric flask. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH.
-
Record the UV-Vis spectrum of each sample at a constant temperature (e.g., 25°C).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (B(OH)₂) and basic (B(OH)₃⁻) forms of the boronic acid.
-
Measure the absorbance of each solution at these two wavelengths.
-
Calculate the pKa using the following equation: pKa = pH + log [(A - A_B) / (A_A - A)] where A is the absorbance of the mixture at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.[12]
-
Plot pH versus log[(A - A_B) / (A_A - A)] . The pKa is the pH at which the log term is zero.[12]
Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
This protocol allows for the determination of the reaction rate by monitoring the concentration of reactants and products over time.[14][15]
Materials:
-
Aryl halide
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water)
-
Internal standard (a compound that does not react under the reaction conditions)
-
Reaction vessel (e.g., Schlenk flask)
-
Heating and stirring apparatus
-
Syringes for sampling
-
Quenching solution (e.g., a solution of a strong acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Set up the reaction: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, substituted phenylboronic acid, base, and internal standard.
-
Add the degassed solvent(s).
-
Initiate the reaction: Add the palladium catalyst to the mixture and start vigorous stirring at a constant temperature. This is time zero (t=0).
-
Take samples at regular intervals: At predetermined time points, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
Analyze the samples by HPLC: Inject the quenched samples into the HPLC system to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizations
Caption: Electronic effects of fluoro and cyano groups on boronic acids.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The electronic effects of cyano and fluoro substituents on boronic acids are profound and offer a powerful tool for modulating their chemical and physical properties. The cyano group, with its strong -I and -M effects, generally leads to a greater increase in acidity and can significantly enhance reactivity in Suzuki-Miyaura coupling. The fluoro group, while also a strong inductively withdrawing group, possesses a counteracting +M effect that tempers its overall electron-withdrawing ability compared to the cyano group.
A thorough understanding of these electronic effects, quantified by Hammett parameters and pKa values, is essential for researchers in drug discovery and materials science. By leveraging these principles, scientists can rationally design and synthesize novel boronic acid derivatives with tailored properties for a wide range of applications. The provided experimental protocols serve as a practical guide for characterizing these crucial parameters in the laboratory.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. researchgate.net [researchgate.net]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Acidity and pKa of 3-Cyano-5-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa of 3-Cyano-5-Fluorophenylboronic Acid. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, largely owing to their unique Lewis acidity and ability to form reversible covalent bonds with diols. Understanding the acidity, quantified by the pKa value, is paramount for predicting their reactivity, designing new catalysts, developing novel sensors, and optimizing their biological activity in drug discovery.
This compound is a substituted arylboronic acid featuring two electron-withdrawing groups, a cyano (-CN) group and a fluoro (-F) group, at the meta positions relative to the boronic acid moiety. These substituents are expected to significantly influence the Lewis acidity of the boron center.
Understanding the Acidity of Phenylboronic Acids
Unlike Brønsted-Lowry acids that donate a proton, the acidity of boronic acids is characterized by their ability to accept a hydroxide ion (OH⁻) from water, acting as a Lewis acid. This interaction forms a more stable, tetracoordinate boronate anion. The equilibrium for this reaction is what determines the pKa of the boronic acid.
The position and electronic nature of substituents on the phenyl ring play a pivotal role in modulating the pKa. Electron-withdrawing groups increase the Lewis acidity of the boron atom, leading to a lower pKa value, by stabilizing the resulting negative charge on the boronate anion.[1] Conversely, electron-donating groups decrease acidity, resulting in a higher pKa.
Predicted Acidity of this compound
To provide context, the table below presents the pKa values of several monosubstituted phenylboronic acids.
| Substituent | Position | pKa |
| -H | - | 8.83 |
| 3-NO₂ | meta | 7.96 |
| 4-NO₂ | para | 7.06 |
| 3-Cl | meta | 8.13 |
| 4-Cl | para | 8.52 |
| 3-F | meta | 8.24 |
| 4-F | para | 8.65 |
| 3-CN | meta | 7.82 |
| 4-CN | para | 7.53 |
Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.
Based on these trends, the combined electron-withdrawing effects of the 3-cyano and 5-fluoro substituents will likely result in a pKa for this compound that is lower than that of 3-cyanophenylboronic acid (7.82) and 3-fluorophenylboronic acid (8.24).
Experimental Determination of pKa
The pKa of this compound can be determined experimentally using several well-established methods. The most common techniques are potentiometric and spectrophotometric (UV-Vis) titrations.[2][3][4]
Potentiometric Titration
This method involves the titration of a solution of the boronic acid with a standard solution of a strong base, typically sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as the base is added. The pKa can be determined from the midpoint of the titration curve, where half of the boronic acid has been converted to its conjugate boronate form.
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric (UV-Vis) Titration
This technique is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The boronic acid and its corresponding boronate anion will have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, the ratio of the acid to its conjugate base can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.
Logical Flow for Spectrophotometric pKa Determination
Caption: Logical flow for spectrophotometric pKa determination.
Signaling Pathway Analogy: Lewis Acidity
While not a biological signaling pathway, the Lewis acid-base interaction of a boronic acid can be conceptually illustrated as a simple signaling event where the "signal" is the hydroxide ion concentration (pH) and the "receptor" is the boronic acid. The "response" is the formation of the boronate anion, which can then participate in downstream interactions, such as binding to a diol-containing molecule.
Conceptual Pathway of Boronic Acid Lewis Acidity
Caption: Conceptual pathway of boronic acid Lewis acidity.
Conclusion
This compound is expected to be a relatively strong Lewis acid among the family of phenylboronic acids due to the presence of two meta-directing electron-withdrawing substituents. While an experimentally determined pKa is not currently documented, it can be reliably predicted to be lower than that of phenylboronic acid and its monosubstituted cyano and fluoro analogs. The experimental determination of its pKa can be readily achieved through standard laboratory techniques such as potentiometric or spectrophotometric titration. A precise understanding of this value is crucial for its effective application in drug design, catalysis, and materials science, enabling researchers to fine-tune interactions and reactivity for desired outcomes.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 4. DSpace [kuscholarworks.ku.edu]
Methodological & Application
Application Notes and Protocols for 3-Cyano-5-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorophenylboronic acid is a versatile reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable building block for creating novel molecular scaffolds with potential applications in drug discovery and organic electronics. These application notes provide an overview of its use, along with detailed protocols for its implementation in Suzuki-Miyaura coupling reactions.
Principle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an aryl or vinyl halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from representative procedures and may require optimization for specific substrates.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 88 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 10 | 90 |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 120 | 16 | 82 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | t-Amyl alcohol | 110 | 12 | 78 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | Buchwald-SPhos (4) | K₃PO₄ (3) | Dioxane | 120 | 24 | 70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (3 mol%), and the base (2 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol for Suzuki-Miyaura Coupling of this compound with a More Challenging Aryl Chloride
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 eq), this compound (1.5 eq), the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (3 eq) to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox (if applicable).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol for aryl bromides.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Cyano-5-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Cyano-5-Fluorophenylboronic Acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of electron-withdrawing cyano and fluoro groups, which can impart unique electronic and physiological properties to the target molecules. The successful cross-coupling of this electron-deficient boronic acid requires careful selection of the palladium catalyst, ligand, and reaction conditions to overcome challenges such as competitive protodeboronation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] this compound serves as a key precursor in the synthesis of a variety of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[1] The electron-deficient nature of this boronic acid, however, makes it susceptible to decomposition under basic reaction conditions, a common issue with such substrates.[2][3] Therefore, the choice of a highly active and stable palladium catalyst system is crucial for achieving high yields and reaction efficiency.
Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos), have shown remarkable efficacy in facilitating the coupling of challenging substrates like this compound.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is key to a successful catalytic cycle.[4]
Catalytic Systems and Data Presentation
A variety of palladium catalysts can be employed for the cross-coupling of this compound. The selection of the catalyst and ligand is critical and often depends on the specific coupling partner (aryl halide or triflate) and the desired reaction conditions (e.g., temperature, reaction time). Below is a summary of commonly used palladium catalyst systems with representative quantitative data.
| Catalyst/Precatalyst | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂ | SPhos | 3-Chloro-1,2,4-benzotriazine 1-oxide | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | 5 | [1] |
| XPhos Pd G2 | - | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 2 | [2] |
| XPhos Pd G3 | - | Heteroaryl Chlorides | K₃PO₄ | THF/H₂O | 40 | 0.5 | High | 2 | [6] |
| Pd(PPh₃)₄ | - | 4-Bromoacetophenone | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 95 | 3 | N/A |
| PdCl₂(dppf) | - | Aryl Bromides | K₂CO₃ | Dioxane | 80 | 12 | Moderate to High | 3 | [7] |
Note: The data presented is a compilation from various sources and may involve structurally similar electron-deficient boronic acids or aryl halides. "N/A" indicates that a specific public reference with this exact combination was not identified, but the conditions are representative for this catalyst system.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound using different palladium catalyst systems.
Protocol 1: General Procedure using a Buchwald Ligand Precatalyst (e.g., XPhos Pd G2/G3)
This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides, often allowing for mild reaction conditions.[2][6]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
XPhos Pd G2 or XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) and Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium precatalyst (1-2 mol%), and the base (K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed mixture of THF and water (typically in a ratio of 2:1 to 5:1) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is a classical and widely used catalyst, although it may require higher temperatures and longer reaction times compared to more modern systems.[8][9]
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide or Iodide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene, Ethanol, and Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq.) and this compound (1.2 eq.) in a mixture of toluene and ethanol.
-
Base Addition: Add an aqueous solution of K₂CO₃ (2 eq.).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 9. Ascensus [ascensusspecialties.com]
Application Notes and Protocols for 3-Cyano-5-fluorophenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Cyano-5-fluorophenylboronic acid as a key building block in drug discovery. This versatile reagent is particularly valuable for the synthesis of novel organic compounds with potential therapeutic applications, primarily through Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an organoboron compound featuring a phenyl ring substituted with a cyano (-CN) and a fluorine (-F) group. These functional groups significantly influence the electronic properties and reactivity of the molecule, making it an attractive component in medicinal chemistry. The presence of the electron-withdrawing cyano and fluoro groups can modulate the pharmacological properties of the resulting compounds. Its primary application lies in palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in complex organic molecules.[1] This reagent is instrumental in generating diverse libraries of compounds for high-throughput screening and in the synthesis of active pharmaceutical ingredients (APIs).[1]
Key Applications in Drug Discovery
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It serves as a coupling partner with various aryl, heteroaryl, or vinyl halides and triflates to form biaryl and related structures.[2][3] These motifs are prevalent in many biologically active molecules.
-
Synthesis of Bioactive Molecules: The 3-cyano-5-fluorophenyl moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR). The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can enhance metabolic stability and binding affinity.
-
Fragment-Based Drug Design (FBDD): Due to its relatively small size and specific functionality, this boronic acid can be used as a fragment in FBDD campaigns to identify novel binding interactions with therapeutic targets.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar boronic acids and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure proper mixing.
-
Heating: The reaction mixture is heated to the desired temperature, typically between 80-110 °C, and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Biological Activity of Downstream Compounds
| Compound Class | Target Cell Line | IC50 / GI50 | Reference |
| 3-Cyanopyridone/Pyrazoline Hybrids | Four cancer cell lines | GI50 values of 27 nM and 25 nM for compounds 28 and 30, respectively. | [4] |
| 3-Cyanopyridone/Pyrazoline Hybrids | BRAFV600E | IC50 values ranging from 65 to 80 nM. | [4] |
| 3-Cyano-2-substituted Pyridines | MCF-7, MDA-MB-231, PC-3 | IC50 values ranging from 22.5 to 91.3 µM for the most promising compounds. | [5] |
| Ciprofloxacin Chalcone Hybrid (CCH) | HepG2 | IC50 of 22 µg/mL (24h) and 5.6 µg/mL (48h). | [6] |
| Ciprofloxacin Chalcone Hybrid (CCH) | MCF-7 | IC50 of 54 µg/mL (24h) and 11.5 µg/mL (48h). | [6] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
This diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment using this compound.
Caption: General Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Cyano-5-Fluorophenylboronic Acid in Agrochemical Synthesis: A Review of Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. In the context of agrochemical synthesis, the introduction of the 3-cyano-5-fluorophenyl moiety can influence the biological activity, metabolic stability, and overall efficacy of potential pesticides, herbicides, and fungicides. However, a comprehensive review of publicly available scientific literature and patent databases indicates a notable lack of specific, commercialized, or extensively documented agrochemical active ingredients synthesized directly from this compound.
While the broader class of fluorinated phenylboronic acids sees considerable use in the development of agrochemicals, the specific isomer this compound is not prominently featured in detailed synthetic protocols or as a key starting material for registered agrochemical products. Much of the available information points to the application of its isomer, 3-cyano-4-fluorophenylboronic acid, and other related fluorinated analogues.
This document aims to provide a general overview of the potential applications of this compound in agrochemical synthesis based on the principles of Suzuki-Miyaura coupling and the known structure-activity relationships of fluorinated compounds in agrochemistry. Due to the absence of specific examples in the literature, the following sections will focus on a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which represents the most probable application of this reagent in the synthesis of novel agrochemical candidates.
Hypothetical Application: Synthesis of a Biaryl Fungicide Candidate
The 3-cyano-5-fluorophenyl moiety can be incorporated into a target molecule to potentially enhance its fungicidal activity. The cyano and fluoro substituents can modulate the electronic properties and lipophilicity of the compound, which may lead to improved binding to the target site in a fungus and better penetration through its cell membranes. A common strategy in agrochemical discovery is the synthesis of biaryl compounds, where two aromatic rings are linked together. The Suzuki-Miyaura coupling is an ideal reaction for this purpose.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical heterocyclic halide, a common scaffold in many fungicides.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Molar Equivalent |
| This compound | 1.2 |
| Heterocyclic Halide (e.g., 2-bromopyridine) | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Toluene | - |
| Water | - |
| Ethyl acetate | - |
| Brine | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - |
| Silica Gel for column chromatography | - |
Procedure:
-
To a round-bottom flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Expected Data:
While no specific quantitative data for an agrochemical synthesis using this compound is available, a successful Suzuki-Miyaura coupling reaction would typically yield the desired product in a range of 60-95%. The purity of the final compound would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Expected Outcome |
| Yield | 60-95% |
| Purity | >95% (after purification) |
| ¹H NMR | Peaks corresponding to the protons of both aromatic rings. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom. |
| ¹³C NMR | Carbons of both aromatic rings and the cyano group. |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the product. |
Visualization of the Synthetic Logic
The following diagram illustrates the logical flow of synthesizing a potential agrochemical candidate using this compound as a key building block.
Caption: Synthetic workflow for a potential agrochemical.
Conclusion
This compound holds potential as a valuable building block in the synthesis of novel agrochemicals. Its utility is primarily centered on its application in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated and cyanated phenyl group into target molecules, a common strategy for enhancing biological activity. However, at present, there is a lack of specific, publicly documented examples of its use in the synthesis of commercial or late-stage development agrochemical active ingredients. The provided general protocol and conceptual workflow serve as a guide for researchers interested in exploring the potential of this reagent in the discovery of new and effective crop protection agents. Further research and publication in this specific area are needed to establish concrete applications and detailed protocols.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Cyano-5-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. This document provides detailed application notes and protocols for the use of 3-Cyano-5-Fluorophenylboronic Acid in the synthesis of biaryl compounds, particularly those with applications as modulators of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system. The 3-cyano-5-fluorophenyl moiety is a significant pharmacophore found in several potent mGlu5 negative allosteric modulators (NAMs).[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction times and improve yields in Suzuki-Miyaura couplings. The protocols outlined below are optimized for microwave synthesis, providing a rapid and efficient route to a diverse library of biaryl compounds.
General Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an aryl or heteroaryl halide. The catalytic cycle, depicted below, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols describe three distinct sets of microwave-assisted Suzuki-Miyaura coupling conditions that have been successfully employed for the reaction of this compound with a variety of aryl and heteroaryl halides.[1]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (see specific conditions)
-
Base (see specific conditions)
-
Anhydrous solvent (see specific conditions)
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Protocol 1: High-Temperature Suzuki Coupling
This protocol is suitable for a broad range of aryl and heteroaryl bromides and iodides.
Reaction Setup:
-
To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and bis(tri-t-butylphosphine)palladium(0) (Pd(tBu₃)₂) (0.1 eq.).
-
Add a 1:1 mixture of 1 M aqueous Cesium Carbonate (Cs₂CO₃) and Tetrahydrofuran (THF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.
-
Seal the vial and place it in the microwave reactor.
Microwave Conditions:
-
Temperature: 150 °C
-
Time: 10 minutes
-
Power: As required to maintain the target temperature.
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard Suzuki Coupling with Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes a commonly available palladium catalyst and is effective for many standard Suzuki couplings.
Reaction Setup:
-
To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq.).
-
Add a 1:1 mixture of 1 M aqueous Cesium Carbonate (Cs₂CO₃) and Tetrahydrofuran (THF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.
-
Seal the vial and place it in the microwave reactor.
Microwave Conditions:
-
Temperature: 120 °C
-
Time: 20 minutes
-
Power: As required to maintain the target temperature.
Workup and Purification:
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Suzuki Coupling with Dppf Ligand
This protocol is particularly useful for challenging substrates and employs a ferrocene-based ligand.
Reaction Setup:
-
To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 eq.).
-
Add a 1:3 mixture of 1 M aqueous Sodium Carbonate (Na₂CO₃) and Dimethylformamide (DMF) to the vial to achieve a concentration of approximately 0.1 M with respect to the halide.
-
Seal the vial and place it in the microwave reactor.
Microwave Conditions:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Power: As required to maintain the target temperature.
Workup and Purification:
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize the reaction conditions for the three protocols and provide a specific example of a successful synthesis. While a comprehensive library of compounds has been synthesized using these methods, a detailed table of yields for each combination of reactants is not publicly available.
Table 1: Summary of Microwave-Assisted Suzuki Coupling Conditions
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Catalyst | Pd(tBu₃)₂ | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | 1 M Cs₂CO₃ | 1 M Cs₂CO₃ | 1 M Na₂CO₃ |
| Solvent System | 1:1 THF / H₂O | 1:1 THF / H₂O | 3:1 DMF / H₂O |
| Temperature | 150 °C | 120 °C | 140 °C |
| Reaction Time | 10 min | 20 min | 20 min |
Table 2: Example Synthesis of 3-Fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile
| Aryl Halide | Boronic Acid | Catalyst (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 5-Bromo-2-methylbenzothiazole | This compound | Pd(tBu₃)₂ (0.1) | Cs₂CO₃ (2.0) | THF/H₂O | 150 | 10 | 51[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound via microwave-assisted Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 3-Cyano-5-fluorophenylboronic Acid in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-cyano-5-fluorophenylboronic acid as a versatile building block in the synthesis of functional materials. The unique electronic properties conferred by the cyano and fluoro substituents make this molecule a valuable component for creating advanced materials with applications in organic electronics, sensing, and liquid crystal displays.
Overview of this compound
This compound is an aromatic boronic acid featuring an electron-withdrawing cyano group and a moderately electron-withdrawing fluorine atom on the phenyl ring. This substitution pattern significantly influences the electronic and steric properties of the molecule, making it an attractive synthon for various applications. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF |
Application in Liquid Crystals
The rigid core and polar substituents of the 3-cyano-5-fluorophenyl moiety make it an excellent candidate for the synthesis of liquid crystalline materials. Biphenyl derivatives containing cyano and fluoro groups are known to exhibit desirable mesomorphic properties, including a broad nematic phase and high dielectric anisotropy, which are crucial for display applications.
Hypothetical Liquid Crystal Target: 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl
A hypothetical liquid crystal, 4'-(pentyloxy)-3-cyano-5-fluorobiphenyl, can be synthesized via a Suzuki-Miyaura coupling reaction. The introduction of the 3-cyano-5-fluorophenyl group is expected to influence the clearing point and dielectric anisotropy of the final material.
Table 1: Predicted Properties of 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl (Hypothetical Data)
| Property | Predicted Value |
| Melting Point (°C) | 65 - 70 |
| Nematic to Isotropic Transition (Clearing Point, °C) | 110 - 120 |
| Dielectric Anisotropy (Δε) | High, positive |
Experimental Protocol: Synthesis of 4'-(Pentyloxy)-3-cyano-5-fluorobiphenyl
Materials:
-
This compound
-
4-Bromo-1-(pentyloxy)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromo-1-(pentyloxy)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired liquid crystal.
Caption: Synthetic workflow for the preparation of a hypothetical liquid crystal.
Application in Fluorescent Sensors
The electron-withdrawing nature of the cyano and fluoro groups can be exploited to create fluorescent sensors. When incorporated into a fluorophore, the this compound moiety can act as a recognition site for diols, such as saccharides. Binding of the analyte to the boronic acid group alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.
Hypothetical Fluorescent Sensor for Saccharides
A fluorescent sensor can be designed by coupling this compound to a fluorescent core, for example, a pyrene derivative. The pyrene unit provides the fluorescence signal, while the boronic acid serves as the binding site.
Table 2: Predicted Sensing Properties of Pyrene-based Sensor (Hypothetical Data)
| Property | Predicted Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~380 nm and ~400 nm (monomer), ~470 nm (excimer) |
| Binding Constant (K) for Glucose | 100 - 200 M⁻¹ |
| Fluorescence Change upon Binding | Quenching or ratiometric change |
Experimental Protocol: Synthesis of a Pyrene-based Fluorescent Sensor
Materials:
-
This compound
-
1-Bromopyrene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, dissolve 1-bromopyrene (1.0 mmol) and this compound (1.5 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Add sodium carbonate (3.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, add water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the fluorescent sensor.
Caption: Proposed mechanism for saccharide sensing.
Application in Organic Light-Emitting Diodes (OLEDs)
The 3-cyano-5-fluorophenyl moiety can be incorporated into organic molecules used in OLEDs to tune their electronic properties. The electron-withdrawing character of this group can help in designing materials with high electron affinity, which are suitable for use as electron-transporting or emissive materials.
Hypothetical OLED Precursor: A Biphenyl-Carbazole Derivative
A potential precursor for an OLED material can be synthesized by coupling this compound with a brominated carbazole derivative. Carbazole-based materials are well-known for their excellent hole-transporting properties and high thermal stability. The addition of the 3-cyano-5-fluorophenyl group could enhance electron injection and transport.
Table 3: Predicted Properties of a Biphenyl-Carbazole Derivative (Hypothetical Data)
| Property | Predicted Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 to -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.0 eV |
| Photoluminescence Emission (in solution) | Blue-green region (~450-500 nm) |
| Glass Transition Temperature (Tg) | > 120 °C |
Experimental Protocol: Synthesis of a Biphenyl-Carbazole Derivative
Materials:
-
This compound
-
3-Bromo-9-ethylcarbazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Toluene
-
Methanol
Procedure:
-
Combine 3-bromo-9-ethylcarbazole (1.0 mmol), this compound (1.3 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed mixture of DME (10 mL) and water (2 mL).
-
Heat the mixture to 85 °C and stir under an inert atmosphere for 12 hours.
-
Cool the reaction mixture and add toluene (20 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.
-
Recrystallize the crude product from a toluene/methanol mixture to obtain the pure biphenyl-carbazole derivative.
Application Notes and Protocols for Reactions with 3-Cyano-5-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection of appropriate bases and solvents for chemical reactions involving 3-Cyano-5-Fluorophenylboronic Acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is intended to facilitate the efficient synthesis of complex molecules for applications in pharmaceutical and materials science research.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable reagent for the synthesis of novel compounds. This document outlines recommended bases, solvents, and general protocols for achieving high yields and purity in reactions utilizing this reagent.
Core Concepts: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is critical for the success of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.
Application Notes: One-Pot Synthesis of Unsymmetrical Biaryls Utilizing 3-Cyano-5-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful methods for their construction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This application note details a representative one-pot protocol for the synthesis of unsymmetrical biaryls using 3-Cyano-5-Fluorophenylboronic Acid as a key building block. The presence of electron-withdrawing groups, such as the cyano and fluoro moieties, on the phenylboronic acid can influence the electronic properties and reactivity of the molecule, often leading to favorable reaction outcomes.[2] One-pot syntheses, which combine multiple reaction steps in a single vessel, offer significant advantages by reducing waste, saving time, and improving overall efficiency.[3]
This document provides a detailed experimental protocol, data presentation in a tabular format, and visualizations of the reaction workflow and mechanism to guide researchers in the application of this compound in one-pot synthetic strategies.
Reaction Principle
The described one-pot procedure involves two sequential Palladium-catalyzed reactions:
-
Miyaura Borylation: An aryl halide (Ar¹-X) is reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to generate an arylboronate ester (Ar¹-Bpin) in situ.
-
Suzuki-Miyaura Coupling: Without isolation of the intermediate, this compound (Ar²-B(OH)₂) and a base are added to the reaction mixture. The in situ generated arylboronate ester (or in this adapted protocol, the pre-formed this compound) then couples with a second aryl halide (Ar¹-X) to yield the desired unsymmetrical biaryl (Ar¹-Ar²).
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a biaryl compound from an aryl bromide and this compound.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole)
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Acetate (KOAc)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium acetate (1.5 mmol).
-
Borylation Step: Add anhydrous 1,4-dioxane (5 mL) to the flask. Stir the mixture at 80 °C for 2 hours.
-
Coupling Step: After cooling the reaction mixture to room temperature, add this compound (1.2 mmol), an aqueous solution of potassium carbonate (3.0 M, 2.0 mL), and continue stirring under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following table summarizes the key parameters and expected results for the one-pot synthesis of 3'-Cyano-5'-Fluoro-4-methoxybiphenyl, a representative product from the reaction of 4-bromoanisole and this compound.
| Parameter | Value |
| Reactants | |
| Aryl Bromide | 4-bromoanisole (1.0 mmol) |
| Boronic Acid | This compound (1.2 mmol) |
| Catalyst System | |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Borylation Conditions | |
| Base | KOAc (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Time | 2 h |
| Suzuki Coupling Conditions | |
| Base | K₂CO₃ (3.0 M aq.) |
| Temperature | 100 °C |
| Time | 16 h |
| Results | |
| Product | 3'-Cyano-5'-Fluoro-4-methoxybiphenyl |
| Isolated Yield | 85% (hypothetical) |
| Purity (by HPLC) | >98% (hypothetical) |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the one-pot borylation and Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Cyano-5-Fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Suzuki-Miyaura coupling reactions involving 3-Cyano-5-Fluorophenylboronic Acid.
Troubleshooting Guide
Low yields in Suzuki reactions with this compound, an electron-deficient boronic acid, are a common challenge. The electron-withdrawing nature of the cyano and fluoro groups can affect the stability of the boronic acid and the kinetics of the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving common issues.
Q1: My Suzuki reaction with this compound is giving a low yield. What are the first steps to troubleshoot the problem?
A1: Start by systematically evaluating the key components and conditions of your reaction. A logical troubleshooting workflow can help pinpoint the issue.
Caption: A workflow diagram for troubleshooting low yields.
Q2: I suspect my this compound is degrading. What are the common side reactions and how can I mitigate them?
A2: this compound is susceptible to two primary side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient boronic acids, especially in the presence of aqueous bases.[1][2][3]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester or using potassium trifluoroborate salts, which are less prone to this side reaction.[3]
-
Choice of Base: Use non-aqueous bases or milder inorganic bases like KF or CsF.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[3]
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.[4][5]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or use a precatalyst system known for efficient in situ reduction.[3]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[4]
-
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand system is best for coupling this compound?
A3: Due to the electron-deficient nature of this compound, highly active catalyst systems are generally required.[3] The choice of ligand is crucial.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often effective.[3][6] These ligands stabilize the palladium catalyst and promote the oxidative addition step. N-heterocyclic carbenes (NHCs) are also a good alternative.[3]
-
Palladium Sources: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically used in combination with these ligands. Pd(PPh₃)₄ can also be effective but may require higher temperatures and catalyst loadings.[6]
Table 1: Comparison of Common Catalyst Systems for Electron-Deficient Suzuki Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate. | 1-3 |
Q4: What is the optimal base and solvent for this reaction?
A4: The base plays a critical role in activating the boronic acid for transmetalation.[7] For electron-deficient systems, a careful selection of base and solvent is necessary to promote the desired reaction while minimizing side reactions.
-
Bases: Stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in challenging couplings.[3][6] Potassium carbonate (K₂CO₃) is a common and often effective choice as well.[8][9]
-
Solvents: Aprotic polar solvents are commonly used, often with a small amount of water to aid in dissolving the base. Common solvent systems include:
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O (e.g., 9:1) | Often effective for challenging couplings, promotes high reaction rates.[6] |
| Cs₂CO₃ | Dioxane/H₂O or THF | Strong base that can accelerate slow reactions, but may also promote side reactions.[6] |
| K₂CO₃ | DMF/H₂O or Dioxane/H₂O | A common and effective base of moderate strength.[6][8] |
Q5: How does reaction temperature affect the yield?
A5: Higher temperatures can increase the reaction rate, which can be beneficial for less reactive coupling partners (e.g., aryl chlorides).[10] However, elevated temperatures can also accelerate the decomposition of the boronic acid and the formation of byproducts.[3] A typical temperature range for Suzuki reactions is 80-110 °C.[11] It is often best to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress before increasing the temperature if the reaction is sluggish.[9][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.[11]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by applying vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.[11]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Selecting Reaction Components
Caption: Decision tree for selecting key reaction components.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Preventing hydrodeboronation of 3-Cyano-5-Fluorophenylboronic Acid
Welcome to the technical support center for 3-Cyano-5-Fluorophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical synthesis, particularly in cross-coupling reactions where hydrodeboronation is a competing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is hydrodeboronation and why is it a problem with this compound?
A1: Hydrodeboronation, also known as protodeboronation, is a common side reaction in cross-coupling chemistry where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This leads to the formation of 3-cyano-5-fluorobenzene as a byproduct, reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the cyano and fluoro substituents, which increases the electrophilicity of the carbon atom attached to the boron, making it more prone to protonolysis.[1]
Q2: What are the primary factors that promote hydrodeboronation?
A2: The main factors that accelerate hydrodeboronation are:
-
Strong Bases and High pH: Strong bases, especially in aqueous media, can facilitate the cleavage of the C-B bond.[2]
-
Presence of Water: Water often serves as the proton source for this unwanted reaction.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrodeboronation.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to greater accumulation of the hydrodeboronated byproduct.
Q3: How can I minimize hydrodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to suppress hydrodeboronation:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]
-
Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce hydrodeboronation by limiting the proton source.
-
Use of Boronic Acid Surrogates: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate can enhance stability and allow for a slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and monitoring it closely to stop it upon completion can prevent excessive byproduct formation.
Q4: Are there alternative stable forms of this compound that I can use?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates are bench-stable, crystalline solids that are compatible with a wide range of reaction conditions. They undergo a slow, controlled hydrolysis under basic conditions to release the boronic acid in situ, which can then participate in the catalytic cycle. This approach minimizes the concentration of the potentially unstable free boronic acid at any given time, thereby suppressing hydrodeboronation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low Yield of Desired Product and Significant Formation of 3-Cyano-5-fluorobenzene
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too strong | Switch from strong bases (e.g., NaOH, KOH) to milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | Strong bases in the presence of water can accelerate the rate of hydrodeboronation. Milder bases are sufficient to activate the boronic acid for transmetalation without promoting significant C-B bond cleavage.[3][4] |
| Presence of excess water | Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensure all reagents are dry. If aqueous conditions are necessary, use a biphasic system with minimal water. | Water is the primary proton source for hydrodeboronation. Reducing its concentration can significantly inhibit this side reaction. |
| High reaction temperature | Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate. | Hydrodeboronation is often more sensitive to temperature changes than the desired coupling reaction. |
| Boronic acid instability | Prepare the corresponding MIDA boronate of this compound and use it in the coupling reaction. | MIDA boronates are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition over time. |
Issue 2: Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | Ensure proper degassing of solvents to remove oxygen. Use a fresh, active palladium catalyst and an appropriate ligand. | Oxygen can lead to the formation of palladium black and deactivate the catalyst. The choice of ligand is also crucial for catalyst stability and activity. |
| Insufficient base strength or solubility | If using a mild base, consider switching to a slightly stronger one like K₃PO₄ or using a base with better solubility in the reaction medium, such as Cs₂CO₃. | The base must be strong and soluble enough to facilitate the formation of the reactive boronate species for efficient transmetalation.[3] |
| Poor solubility of reagents | Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. For example, a mixture of dioxane and water or toluene and ethanol can be effective. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Data Presentation
The following tables provide a summary of expected outcomes based on the choice of base and the form of the boronic acid, derived from general principles for electron-deficient arylboronic acids.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of this compound with a Generic Aryl Bromide
| Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Hydrodeboronation (%) |
| NaOH | Dioxane/H₂O (4:1) | 100 | 35 | 60 |
| K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 90 | 75 | 20 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | 10 |
| Cs₂CO₃ | Dioxane | 100 | 90 | <5 |
| KF | THF/H₂O (10:1) | 80 | 82 | 15 |
Note: Yields are illustrative and can vary depending on the specific coupling partners, catalyst, and ligand used.
Table 2: Comparison of this compound vs. its MIDA Boronate Ester
| Boron Reagent | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodeboronation (%) |
| Boronic Acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | 10 |
| MIDA Boronate | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >95 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrodeboronation
This protocol is optimized for reducing hydrodeboronation when using this compound.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of 3-Cyano-5-Fluorophenyl MIDA Boronate
Part A: Preparation of the MIDA Boronate
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (1.0 mmol, 1.0 equiv) in a 1:1 mixture of toluene and DMSO (10 mL).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After complete water removal, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the MIDA boronate, which can often be used without further purification.
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Reaction Setup: Follow the same procedure as in Protocol 1, but substitute the this compound with the prepared 3-Cyano-5-Fluorophenyl MIDA Boronate (1.2 mmol, 1.2 equiv).
-
The subsequent steps of catalyst addition, solvent addition, reaction, work-up, and purification are identical to Protocol 1. The MIDA boronate will hydrolyze in situ to provide a slow release of the active boronic acid.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Cyano-5-Fluorophenylboronic Acid in cross-coupling reactions. The content is structured to directly address common challenges and provide actionable solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during cross-coupling reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Causes:
-
Protodeboronation: The primary side reaction for electron-deficient arylboronic acids, where the boronic acid moiety is replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures.
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate, leading to a slow or stalled reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
-
Poor Quality Reagents: Degradation of the boronic acid, aryl halide, or solvent can inhibit the reaction.
Solutions:
| Strategy | Detailed Approach |
| Minimize Protodeboronation | 1. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). 2. Convert to a Boronic Ester: Protect the boronic acid as a more stable pinacol or MIDA ester. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation. 3. Lower Reaction Temperature: If the catalyst system is sufficiently active, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling. |
| Enhance Catalyst Activity | 1. Select an Appropriate Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote the desired reductive elimination step. 2. Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst to ensure a consistent concentration of the active Pd(0) species. |
| Optimize Reaction Conditions | 1. Solvent Selection: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial, but excess water can promote protodeboronation. 2. Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidation of the catalyst. |
| Ensure Reagent Quality | 1. Verify Boronic Acid Purity: Use freshly purchased or properly stored this compound. 2. Check Other Reagents: Ensure the aryl halide, base, and solvent are of high purity and anhydrous where required. |
Issue 2: Significant Formation of Homocoupling Byproduct
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Inefficient Reductive Elimination: A slow reductive elimination step can lead to side reactions, including homocoupling.
-
High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can favor homocoupling.
Solutions:
| Strategy | Detailed Approach |
| Maintain Inert Atmosphere | Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Promote Desired Coupling | Ligand Choice: Use ligands that are known to accelerate the reductive elimination step of the catalytic cycle. |
| Optimize Catalyst Concentration | Titrate Catalyst Loading: While ensuring enough catalyst is present for the primary reaction, avoid excessive amounts that might encourage side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to side reactions in Suzuki-Miyaura coupling?
A1: The presence of two electron-withdrawing groups, the cyano (-CN) and fluoro (-F) substituents, on the phenyl ring makes the carbon-boron bond more susceptible to cleavage. This electronic deficiency increases the likelihood of protodeboronation, where a proton from the solvent or base replaces the boronic acid group, leading to the formation of 3-cyano-5-fluorobenzene as a major byproduct.
Q2: What is protodeboronation and how can I detect it?
A2: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your reaction, this would result in the formation of 3-cyano-5-fluorobenzene. You can detect this byproduct by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by isolating and characterizing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: When should I consider converting the boronic acid to a boronic ester?
A3: Converting this compound to its pinacol or MIDA ester is a highly recommended strategy when you observe significant protodeboronation or have inconsistent yields. These esters are more stable under basic reaction conditions and provide a "slow release" of the boronic acid, which helps to suppress the protodeboronation side reaction.
Q4: Can the cyano group itself participate in side reactions?
A4: While less common than protodeboronation, the cyano group can potentially be hydrolyzed to an amide or carboxylic acid under harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods. It is important to monitor the reaction for the formation of such byproducts, particularly if strong bases and aqueous conditions are employed.
Q5: Are there alternative cross-coupling reactions to Suzuki-Miyaura for this substrate?
A5: Yes, other cross-coupling reactions like Stille coupling (using organostannanes) or Hiyama coupling (using organosilanes) can be considered. However, Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an electron-deficient arylboronic acid. This should be considered a starting point and may require optimization for your specific aryl halide.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound Pinacol Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound Pinacol Ester, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions with this compound.
General Catalytic Cycle and Major Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the points where protodeboronation and homocoupling side reactions can occur.
References
Improving the stability of 3-Cyano-5-Fluorophenylboronic Acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Cyano-5-Fluorophenylboronic Acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in aqueous, basic, or acidic conditions. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can make the boron atom more electrophilic and susceptible to this type of degradation.
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol and boric acid. This can be initiated by dissolved oxygen or other oxidizing agents present in the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of arylboronic acids, including this compound, is highly pH-dependent. Generally, boronic acids are most stable at a neutral pH. Both acidic and basic conditions can catalyze protodeboronation.[1][2] The ionization state of the boronic acid, which changes with pH, influences its degradation pathways.[3]
Q3: My this compound solution appears to be degrading during my Suzuki-Miyaura coupling reaction, leading to low yields. What can I do?
A3: Low yields in Suzuki-Miyaura coupling reactions are often due to the degradation of the boronic acid before or during the reaction. Here are some troubleshooting steps:
-
Use Fresh Reagent: Ensure the this compound is from a fresh batch and has been stored properly under an inert atmosphere.
-
Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can cause both catalyst decomposition and boronic acid oxidation.[4]
-
Optimize Base: The choice and amount of base are critical. A weaker base or careful control of the stoichiometry might be necessary to avoid promoting protodeboronation.
-
Use a Stabilized Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions.[5]
Q4: How can I improve the shelf-life of this compound in solution for screening purposes?
A4: To improve the stability of this compound in solution for applications like high-throughput screening, consider the following:
-
Aprotic Solvents: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C) under an inert atmosphere.
-
Esterification: Form a reversible complex with a diol or an amino alcohol. For example, adding diethanolamine can form a more stable adduct that can be used directly in some applications.[4]
-
pH Control: If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in cross-coupling reaction | Degradation of boronic acid (protodeboronation). | Use fresh, high-purity boronic acid. Degas solvents thoroughly. Optimize the base and reaction temperature. Consider using a stabilized boronic acid ester (e.g., MIDA boronate).[4][5] |
| Appearance of unknown impurities in NMR or LC-MS | Oxidative degradation of the boronic acid. | Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Avoid exposure to light and oxidizing agents. |
| Inconsistent results between experiments | Instability of stock solutions. | Prepare fresh stock solutions for each experiment. If storing solutions, use anhydrous aprotic solvents and store at low temperatures. Consider forming a stable adduct with diethanolamine.[4] |
| Poor peak shape or multiple peaks for the boronic acid in HPLC | On-column degradation or oligomerization. | Use a mobile phase with a neutral pH. Prepare samples in an aprotic diluent like acetonitrile.[6] Consider derivatization to the more stable pinacol ester before analysis. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
Methodology:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.
-
Preparation of Stability Samples: Dilute the stock solution into each of the buffer solutions to a final concentration of 0.1 mg/mL.
-
Storage Conditions: Store aliquots of each sample at 4°C, 25°C, and 40°C.
-
Time Points: Analyze the samples at t=0, 24, 48, 72, and 168 hours.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.
Protocol 2: Formation of a Stabilized Diethanolamine Adduct
Objective: To prepare a more stable diethanolamine adduct of this compound for use in solution-based applications.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent such as dichloromethane or ether.
-
Addition of Diethanolamine: While stirring, add 1.0 equivalent of diethanolamine dropwise to the solution.
-
Precipitation and Isolation: A white precipitate of the adduct will form. Continue stirring for 15-20 minutes. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Confirmation: The formation of the adduct can be confirmed by NMR spectroscopy.
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 40°C (as % Remaining)
| Time (hours) | pH 4 | pH 7 | pH 9 |
| 0 | 100% | 100% | 100% |
| 24 | 95% | 98% | 85% |
| 48 | 90% | 96% | 72% |
| 72 | 85% | 94% | 60% |
| 168 | 70% | 88% | 45% |
Note: This data is illustrative and represents the expected trend for an electron-deficient arylboronic acid. Actual results may vary.
Visualizations
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Fluorinated Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The electron-withdrawing nature of fluorine atoms can significantly impact the reactivity of the boronic acid, often leading to challenges not observed with their non-fluorinated analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki couplings with fluorinated boronic acids is a common challenge. The electron-withdrawing fluorine substituents decrease the nucleophilicity of the boronic acid, which can hinder the crucial transmetalation step in the catalytic cycle.[1] A systematic approach to troubleshooting is essential. Here are the key parameters to re-evaluate:
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for these electronically challenging substrates.[1] Consider using more robust catalytic systems.
-
Choice of Base: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[4][5] The strength and type of base can significantly influence the reaction outcome.
-
Solvent System: The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[4]
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate.[4] However, excessive water can lead to protodeboronation. A common starting point is a 4:1 to 10:1 mixture of organic solvent to water.[3]
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote decomposition of the starting materials or catalyst.
-
Recommendation: Optimization of the reaction temperature is crucial. Monitor the reaction progress closely to avoid prolonged heating at high temperatures.[3]
-
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient boronic acids.[3] This is often exacerbated by the presence of water and strong bases.[2]
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Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like K₂CO₃ or Cs₂CO₃ can be beneficial.[3][6]
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Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]
-
Use of Boronic Esters or Trifluoroborate Salts: These derivatives are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[2][8] Pinacol esters are a common choice.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.[2]
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and how can it be prevented?
A3: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[9]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[10]
-
Optimize Ligand Choice: The use of appropriate ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
Q4: How can I prevent defluorination of my starting material or product?
A4: Defluorination can occur with highly fluorinated substrates, especially in the presence of strong bases and at elevated temperatures.[2]
-
Careful Choice of Base: Avoid strong bases. Milder bases such as K₃PO₄ or Na₂CO₃ are generally preferred.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These can accelerate the rate of the desired cross-coupling, which can outcompete the slower defluorination pathway.[2]
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize this side reaction.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings. It is important to note that direct comparison between tables may not be straightforward due to variations in substrates and reaction conditions.
Table 1: Effect of Different Boronic Acids on Bromide Conversion with 1-bromo-4-fluorobenzene
Reaction Conditions: 1-bromo-4-fluorobenzene (limiting reagent), boronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), G-COOH-Pd-10 catalyst (15 mg), DMF:H₂O (95:5), N₂ atmosphere.
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 70 | 3 | ~85 |
| 70 | 8 | ~90 | |
| 110 | 3 | ~98 | |
| 110 | 8 | ~98 | |
| Phenylboronic acid | 70 | 3 | ~90 |
| 70 | 8 | ~95 | |
| 110 | 3 | ~95 | |
| 110 | 8 | ~98 | |
| 4-Carboxyphenylboronic acid | 70 | 3 | ~40 |
| 70 | 8 | ~50 | |
| 110 | 3 | ~55 | |
| 110 | 8 | ~65 | |
| 4-Vinylphenylboronic acid | 70 | 3 | ~20 |
| 70 | 8 | ~30 | |
| 110 | 3 | ~60 | |
| 110 | 8 | ~75 |
Table 2: Influence of Base on Suzuki Coupling Yield
These are generalized yields and can vary significantly based on the specific substrates and other reaction conditions.[6]
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₂CO₃ | Aryl bromides/chlorides | High | A versatile and commonly used base. |
| Cs₂CO₃ | Aryl bromides/chlorides | High | Often effective for challenging couplings. |
| K₃PO₄ | Aryl bromides/chlorides | High | A strong, non-nucleophilic base. |
| KF | Aryl bromides | Moderate to high | Fluoride ions can play a role in activating the boronic acid. |
| KOtBu | Aryl chlorides | High | A very strong base, useful for less reactive aryl chlorides. |
Table 3: Effect of Solvent on Suzuki Coupling of 2,3,5-trichloropyridine with Phenylboronic Acid
Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Na₂CO₃ (2 mmol), 80 °C, 2 h.
| Solvent | Yield (%) |
| H₂O | 92 |
| DMF/H₂O (1:1) | 85 |
| Toluene/H₂O (1:1) | 78 |
| Dioxane/H₂O (1:1) | 88 |
| THF/H₂O (1:1) | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Fluorinated boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if using a precatalyst like Pd₂(dba)₃, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, fluorinated boronic acid, and the base.[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 10. mdpi.com [mdpi.com]
Optimizing temperature and reaction time for 3-Cyano-5-Fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-Cyano-5-Fluorophenylboronic Acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis or use of this compound in cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Synthesis | Incomplete lithiation or Grignard formation: Moisture in reagents or glassware can quench the organometallic intermediate. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. |
| Low reaction temperature: The initial metal-halogen exchange often requires very low temperatures to prevent side reactions. | Maintain a reaction temperature of -78°C during the addition of n-butyllithium or other organolithium reagents.[1] | |
| Inefficient borylation: The reaction with the boron source (e.g., triisopropyl borate) may be slow or incomplete. | Allow the reaction to stir for a sufficient time at low temperature before warming to room temperature. A typical duration is several hours to overnight.[1] | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of excess acid or water: Boronic acids can be unstable in acidic and aqueous conditions, leading to cleavage of the C-B bond. | Perform a carefully controlled aqueous work-up, avoiding strongly acidic conditions if possible. Minimize the time the boronic acid is in contact with aqueous acid. |
| High reaction temperatures in subsequent reactions: Elevated temperatures, especially in the presence of water, can promote protodeboronation. | When using this compound in reactions like Suzuki-Miyaura coupling, start with moderate temperatures (e.g., 70-80°C) and monitor the reaction progress.[2][3][4] | |
| Formation of Impurities | Homocoupling of the boronic acid: This can occur as a side reaction during Suzuki-Miyaura coupling. | Optimize the reaction conditions, particularly the base and catalyst loading. Ensure slow addition of reagents if necessary. |
| Decomposition of the starting material or product: The cyano and fluoro groups can be sensitive to certain reaction conditions. | Use milder bases and reaction temperatures where possible. Monitor the reaction closely by TLC or LC-MS to avoid over-running. | |
| Poor Solubility | Inappropriate solvent system: this compound may have limited solubility in non-polar organic solvents. | For cross-coupling reactions, consider using a mixture of solvents, such as DMF/water or ethanol/water, to improve solubility.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: A common synthetic route involves the use of a di-halogenated benzene derivative, such as 1-bromo-3-cyano-5-fluorobenzene or 1-iodo-3-cyano-5-fluorobenzene, as the starting material. This is then reacted with an organolithium reagent (like n-butyllithium) or converted to a Grignard reagent, followed by quenching with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate).
Q2: What is a good starting point for optimizing the temperature for a Suzuki-Miyaura coupling reaction using this compound?
A2: A good starting temperature for optimization is between 70°C and 80°C.[2][3][4] The optimal temperature can be sensitive to the specific substrates, catalyst, and solvent system being used. It is recommended to screen a range of temperatures (e.g., 50°C to 110°C) to find the best conditions for your specific reaction.[4][6]
Q3: How long should a typical Suzuki-Miyaura coupling reaction with this compound be run?
A3: Reaction times can vary significantly based on the reactivity of the coupling partners and the reaction temperature. A reasonable starting point for reaction time is 3 to 8 hours.[4] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and to avoid the formation of degradation products. Some reactions may reach completion in as little as 10 minutes at higher temperatures, while others may require up to 48 hours.[4][6]
Q4: What are some common solvents and bases used in Suzuki-Miyaura reactions with this boronic acid?
A4: A mixture of an organic solvent and water is often effective. Common solvent systems include DMF/H₂O, and EtOH/H₂O.[3][4][5] For the base, inorganic bases like potassium carbonate (K₂CO₃) are frequently used and have been shown to be effective.[2][3][5]
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on the synthesis of structurally similar aryl boronic acids and should be optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-cyano-5-fluorobenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70°C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.
-
Borylation: To the cold solution, add triisopropyl borate dropwise, again maintaining the temperature below -70°C.
-
Warming: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) until the pH is acidic (pH 5-6 is a good target to start with).[1] Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Optimization of Reaction Parameters
The following table summarizes starting points and ranges for the optimization of temperature and reaction time in Suzuki-Miyaura coupling reactions involving aryl boronic acids.
| Parameter | Starting Point | Optimization Range | Reference |
| Temperature | 70 - 80°C | 30 - 110°C | [2][3][4][5][6] |
| Reaction Time | 3 - 8 hours | 10 minutes - 48 hours | [4][6] |
Diagrams
References
- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-Cyano-5-Fluorophenylboronic Acid and other related side reactions during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide
Undesired homocoupling of boronic acids can significantly lower the yield of the desired cross-coupled product and complicate purification.[1][2] This guide provides a systematic approach to identifying and resolving this common side reaction.
Problem: Low yield of the desired cross-coupled product and observation of a significant amount of a symmetrical biaryl byproduct.
This is a classic symptom of boronic acid homocoupling. The following steps will help you diagnose and mitigate the issue.
Step 1: Verify Reagent and Reaction Setup Purity
Impurities, especially oxygen and moisture, can promote homocoupling.
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen). | The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3][4][5] |
| Solvent Quality | Use anhydrous and degassed solvents. | Residual water can lead to protodeboronation, another common side reaction that reduces the availability of the boronic acid for the desired cross-coupling.[1] Protic solvents can also act as a hydride source, leading to dehalogenation byproducts.[6] |
| Reagent Purity | Use high-purity this compound and aryl halide. | Impurities in the starting materials can interfere with the catalytic cycle. |
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters is crucial for minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium catalysts and ligands. Electron-rich and bulky ligands often favor the desired reductive elimination step.[1] | The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. For electron-deficient boronic acids, a suitable ligand is critical. |
| Base Selection | Use a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7] | Strong bases, particularly alkoxides, can promote dehalogenation and other side reactions.[6] The base plays a crucial role in the transmetalation step, and its strength should be optimized.[8] |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures can sometimes increase the rate of side reactions, including homocoupling and dehalogenation.[6] |
| Reaction Time | Monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation.[6] |
Step 3: Consider Alternative Boron Reagents
If homocoupling persists, modifying the boronic acid itself can be a powerful strategy.
| Reagent Type | Recommendation | Rationale |
| Boronic Esters | Convert the this compound to a boronic ester (e.g., pinacol ester). | Boronic esters are generally more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.[1][9] |
| Organotrifluoroborates | Use the corresponding potassium aryltrifluoroborate salt. | Aryltrifluoroborates are often more robust and less susceptible to protodeboronation compared to boronic acids.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl. This undesired reaction consumes the boronic acid, reducing the yield of the intended cross-coupled product.[2][3]
Q2: How can I detect the homocoupling byproduct?
A2: The homocoupling product can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The homocoupling product will appear as a distinct spot, often with a different polarity compared to the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the symmetrical biaryl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product will show characteristic signals for the symmetrical biaryl.
Q3: What is the primary cause of boronic acid homocoupling?
A3: The homocoupling of boronic acids is often mediated by the palladium catalyst, particularly Pd(II) species.[3] The presence of oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling pathway.[4][5]
Q4: Can the choice of base influence the extent of homocoupling?
A4: While the base's primary role is to facilitate transmetalation, an inappropriate choice can contribute to side reactions.[8] While weaker inorganic bases are generally recommended to avoid issues like dehalogenation, their impact on homocoupling is less direct but still a parameter to consider during optimization.[6]
Q5: Are electron-deficient boronic acids like this compound more prone to homocoupling?
A5: The electronic properties of the boronic acid can influence its reactivity. While the primary concern with electron-deficient boronic acids is often a slower rate of transmetalation, they can still undergo homocoupling. The presence of electron-withdrawing groups like cyano and fluoro groups can affect the stability and reactivity of the boronic acid.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure the exclusion of oxygen.[6]
-
Solvent Addition: Add the anhydrous and degassed solvent mixture via cannula or syringe. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues when using 3-Cyano-5-Fluorophenylboronic Acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields or no reaction when using this compound in my Suzuki-Miyaura coupling reaction?
A1: Low reactivity is a common challenge with this compound due to its electron-deficient nature. The presence of two strong electron-withdrawing groups, the cyano (-CN) and fluoro (-F) substituents, deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. This reduced nucleophilicity requires more reactive catalyst systems and carefully optimized reaction conditions to achieve good yields.
Q2: What is protodeboronation and how does it affect my reaction with this compound?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes your starting material without forming the desired product, leading to lower yields. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to protodeboronation, especially under basic conditions.
Q3: Can the cyano group on the phenyl ring interfere with the palladium catalyst?
A3: Yes, the cyano group can potentially coordinate to the palladium center. This interaction can sometimes inhibit the catalytic cycle by stabilizing certain intermediates or preventing the desired oxidative addition or reductive elimination steps. In some cases, excess cyanide ions in the reaction mixture, potentially from degradation of the boronic acid or other sources, can act as a catalyst poison, leading to the formation of inactive palladium-cyanide complexes.
Q4: What are the black particles I see forming in my reaction mixture?
A4: The formation of a black precipitate, commonly referred to as palladium black, is an indication of catalyst agglomeration and deactivation. This occurs when the catalytically active palladium nanoparticles aggregate into larger, inactive clusters. This is often promoted by high temperatures, high catalyst loading, or the use of ligands that do not sufficiently stabilize the palladium nanoparticles.
Q5: How can I improve the stability and handling of this compound?
A5: To mitigate stability issues like protodeboronation, you can convert the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt (R-BF₃K) or a boronate ester (e.g., a pinacol ester). These derivatives often exhibit enhanced stability and can slowly release the boronic acid in situ under the reaction conditions, minimizing its decomposition.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Catalyst Activity | 1. Switch to a more active catalyst system: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Use a pre-formed catalyst: Consider using a well-defined palladium pre-catalyst. | Electron-deficient boronic acids require highly active catalysts to facilitate the challenging transmetalation step. Bulky, electron-rich ligands promote oxidative addition and reductive elimination while stabilizing the palladium center. |
| Protodeboronation of Boronic Acid | 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or fluoride-based bases (e.g., CsF, KF). 2. Use a boronic acid derivative: Convert the boronic acid to its corresponding potassium trifluoroborate or a pinacol ester. 3. Minimize water content: Use anhydrous solvents and reagents. | Strong bases and excess water can promote the undesired protodeboronation side reaction. Milder bases and the slow release of the boronic acid from a more stable derivative can minimize this pathway. |
| Inappropriate Solvent | 1. Screen different solvents: Common solvents for Suzuki-Miyaura coupling include 1,4-dioxane, toluene, DMF, and THF, often with a small amount of water. The optimal solvent can be substrate-dependent. | The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. |
Problem 2: Catalyst Deactivation (Palladium Black Formation)
| Potential Cause | Troubleshooting Steps | Rationale |
| High Reaction Temperature | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature and monitor for progress over a longer period. | High temperatures can accelerate the agglomeration of palladium nanoparticles into inactive palladium black. |
| High Catalyst Loading | 1. Reduce the catalyst loading: Use the minimum effective amount of catalyst (typically 1-5 mol%). | Higher concentrations of the catalyst can increase the rate of bimolecular decomposition pathways leading to agglomeration. |
| Inadequate Ligand Stabilization | 1. Increase ligand-to-palladium ratio: A higher concentration of a stabilizing ligand can help prevent catalyst aggregation. 2. Use more robust ligands: Bidentate or bulky monodentate ligands can provide better stabilization of the palladium center. | The ligand plays a crucial role in maintaining the integrity of the catalytically active species. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Technical Support Center: 3-Cyano-5-Fluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Cyano-5-Fluorophenylboronic Acid in their experiments. The focus is on the critical role of water in influencing reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in Suzuki-Miyaura coupling reactions involving this compound?
A1: Water can have a dual role in Suzuki-Miyaura coupling reactions. In many cases, a small amount of water as a co-solvent can be beneficial, increasing the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitating the crucial transmetalation step of the catalytic cycle.[1] This can lead to faster reaction rates and higher yields under milder conditions.[2] However, excessive water can lead to detrimental side reactions.
Q2: What are the potential negative effects of excessive water on my reaction with this compound?
A2: Excessive water can lead to several issues that reduce reaction efficiency:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-cyano-5-fluorobenzene.[3] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product. Anhydrous conditions can significantly reduce protodeboronation.[3]
-
Hydrolysis of the Boronic Acid: While boronic acids are relatively stable, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of boronic anhydrides (boroxines) or other inactive boron species.
-
Catalyst Decomposition: Some palladium catalysts and ligands can be sensitive to hydrolysis, leading to the formation of inactive palladium species (e.g., palladium black) and halting the catalytic cycle.[3][4]
-
Homocoupling: The presence of oxygen and water can promote the homocoupling of the boronic acid, resulting in the formation of a symmetrical biaryl byproduct.[3][5]
Q3: My Suzuki coupling reaction with this compound is giving low to no yield. What should I check first regarding water content?
A3: If you are experiencing low or no yield, consider the following:
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Solvent Purity: Ensure your organic solvents are appropriately dried if you are aiming for anhydrous or low-water conditions.
-
Reagent Hydration: Check if your base or other reagents are hydrated. Use freshly opened or properly stored anhydrous reagents.
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Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture and oxygen.[3]
-
Optimal Water Content: If using an aqueous co-solvent system, you may need to optimize the ratio of the organic solvent to water. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[2]
Q4: I am observing a significant amount of 3-cyano-5-fluorobenzene as a byproduct. What is the likely cause and how can I prevent it?
A4: The formation of 3-cyano-5-fluorobenzene is a classic sign of protodeboronation.[3] This is often exacerbated by the presence of water and a strong base.[3] To mitigate this:
-
Reduce Water Content: Switch to anhydrous solvents and ensure all reagents are dry.
-
Use a Milder Base: Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[3]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause Related to Water | Recommended Solution |
| Low or No Product Formation | - Excessive water leading to catalyst decomposition or protodeboronation. - Insufficient water in an aqueous system to dissolve the base effectively. | - For anhydrous systems: Ensure all solvents and reagents are rigorously dried. - For aqueous systems: Optimize the solvent-to-water ratio. Start with a 10:1 mixture and screen other ratios (e.g., 4:1).[2] |
| Significant Protodeboronation (Formation of 3-cyano-5-fluorobenzene) | - High water content in the reaction mixture. - Use of a strong base in an aqueous medium.[3] | - Switch to anhydrous conditions.[3] - Use a milder, non-hydroxide base like K₂CO₃ or KF.[3] - Consider converting the boronic acid to a boronate ester. |
| Formation of Homocoupled Biaryl Product | - Presence of oxygen and water promoting the oxidative homocoupling of the boronic acid.[3][5] | - Thoroughly degas all solvents before use. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[3] |
| Inconsistent Reaction Yields | - Variable amounts of water being introduced from solvents, reagents, or the atmosphere. | - Standardize the procedure for drying solvents and handling reagents. - Use a consistent source and grade of solvents and reagents. - If using an aqueous system, precisely measure the amount of water added. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Controlled Water Content
This protocol provides a general starting point. The optimal conditions, including the solvent, base, and temperature, may vary depending on the specific coupling partner.
Materials:
-
This compound
-
Aryl Halide (or triflate)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed Solvent System (e.g., Dioxane/H₂O 10:1, Toluene, Anhydrous DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.5–5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. For aqueous systems, a pre-mixed and degassed solvent/water mixture is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visual Guides
The Dual Role of Water in the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle showing water's beneficial role.
Detrimental Side Reactions Promoted by Excess Water
Caption: Negative effects of excess water on the reaction.
References
Validation & Comparative
A Comparative Guide to 3-Cyano-5-Fluorophenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Cyano-5-Fluorophenylboronic Acid with other substituted phenylboronic acids, focusing on their physical properties and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The selection of the appropriate boronic acid is critical for the successful synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. This document aims to assist researchers in making informed decisions by presenting comparative data and detailed experimental protocols.
Introduction to Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity and efficiency of the boronic acid, thereby affecting reaction yields and scope. This guide focuses on this compound, a di-substituted phenylboronic acid featuring two electron-withdrawing groups, and compares it with four other representative phenylboronic acids:
-
3-Nitrophenylboronic Acid: Contains a strong electron-withdrawing group.
-
4-Formylphenylboronic Acid: Features a moderately electron-withdrawing group.
-
4-Methoxyphenylboronic Acid: Contains an electron-donating group.
-
2-Methylphenylboronic Acid: Possesses a sterically hindering group.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the selected phenylboronic acids is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, such as solvent choice and purification methods.
| Property | This compound | 3-Nitrophenylboronic Acid | 4-Formylphenylboronic Acid | 4-Methoxyphenylboronic Acid | 2-Methylphenylboronic Acid |
| CAS Number | 919869-29-9 | 13331-27-6 | 87199-17-5 | 5720-07-0 | 16419-60-6 |
| Molecular Formula | C₇H₅BFNO₂ | C₆H₆BNO₄ | C₇H₇BO₃ | C₇H₉BO₃ | C₇H₉BO₂ |
| Molecular Weight | 164.93 g/mol | 166.93 g/mol | 149.94 g/mol | 151.96 g/mol | 135.96 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline powder[1] | Pale yellow to off-white crystalline powder[2] | White to light yellow to light orange powder or crystals[3] | White powder[4] |
| Melting Point | >300 °C | 282-287 °C[1] | 240-250 °C[2] | 204-206 °C[3] | 162-164 °C |
| Solubility | Soluble in organic solvents | Soluble in polar solvents such as water and alcohols[5] | Slightly soluble in water[6] | Soluble in dimethyl sulfoxide and methanol[7] | Sparingly soluble in water[8] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's outcome, with electron-donating groups generally accelerating the crucial transmetalation step. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or require modified conditions. Steric hindrance, particularly from ortho-substituents, can also significantly impact reaction efficiency.
To provide a comparative performance analysis, a standardized Suzuki-Miyaura protocol is outlined below, followed by a table summarizing the reported yields for the coupling of each boronic acid with a common aryl bromide, 4-bromoanisole, under conditions as similar as possible to the standardized protocol.
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Comparative Yield Data
The following table presents the reported yields for the Suzuki-Miyaura coupling of the selected phenylboronic acids with 4-bromoanisole. While reaction conditions may vary slightly between sources, this compilation provides a valuable snapshot of their relative performance.
| Phenylboronic Acid | Substituent Effect | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Electron-withdrawing | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | Good |
| 3-Nitrophenylboronic Acid | Strong Electron-withdrawing | 4-bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Formylphenylboronic Acid | Moderate Electron-withdrawing | 4-bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | 18 | 75-97 |
| 4-Methoxyphenylboronic Acid | Electron-donating | 4-bromoanisole | Pd(OAc)₂ | K₂CO₃ | Toluene | 70 | 3 | >90 |
| 2-Methylphenylboronic Acid | Steric Hindrance | 4-bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80 |
Note: The yield data is compiled from various sources and is intended for comparative purposes. "Good" indicates a high but unspecified yield from the literature. For precise comparisons, it is recommended to perform these reactions under identical conditions.
Mechanistic Overview and Logical Relationships
The efficiency of the Suzuki-Miyaura reaction is governed by the interplay of electronic and steric factors within the catalytic cycle. The following diagrams illustrate the key steps of the reaction and the logical relationship between substituent effects and reaction outcomes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship between substituent effects and reaction outcomes.
Conclusion
The choice of a substituted phenylboronic acid has a profound impact on the efficiency of the Suzuki-Miyaura cross-coupling reaction. This compound, with its two electron-withdrawing groups, is a valuable building block for introducing cyano and fluoro functionalities, though its reactivity may be attenuated compared to electron-rich analogues. This guide provides a framework for researchers to select the most appropriate boronic acid for their synthetic targets by presenting a clear comparison of physical properties and performance data. The provided experimental protocol and mechanistic diagrams serve as practical tools for designing and optimizing Suzuki-Miyaura coupling reactions in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 3-Cyano-5-Fluorophenylboronic Acid vs. 3-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 3-Cyano-5-Fluorophenylboronic Acid and 3-cyanophenylboronic acid, two key building blocks in medicinal chemistry and materials science. The focus of this analysis is their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection for the synthesis of complex biaryl compounds.
Introduction to Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on both coupling partners can significantly influence the reaction rate and overall yield, with the transmetalation step often being rate-limiting.
Generally, electron-withdrawing groups on the boronic acid component can decrease its reactivity. This is attributed to a reduction in the nucleophilicity of the organic group to be transferred to the palladium center during transmetalation.
Theoretical Reactivity Comparison: Electronic Effects
To theoretically predict the relative reactivity of this compound and 3-cyanophenylboronic acid, we can consider the electronic effects of their substituents. Both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing. The Hammett substituent constants (σ) provide a quantitative measure of the inductive and resonance effects of substituents on a benzene ring.
For a meta-substituent, the Hammett constant (σ_meta) primarily reflects the inductive effect. The approximate σ_meta values are:
-
-CN: ~0.56 to 0.62
-
-F: ~0.34 to 0.35
The σ values are additive. Therefore, for the 3,5-disubstituted phenylboronic acid, we can estimate the combined electronic withdrawing effect:
-
3-cyanophenyl: σ_meta ≈ 0.56
-
3-Cyano-5-Fluorophenyl: Σσ_meta ≈ 0.56 (for -CN) + 0.34 (for -F) = 0.90
Based on these values, the 3-cyano-5-fluorophenyl group is significantly more electron-deficient than the 3-cyanophenyl group. Consequently, it is predicted that This compound will be less reactive than 3-cyanophenylboronic acid in Suzuki-Miyaura coupling reactions under similar conditions.
Experimental Data: A Comparative Overview
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-cyanophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | Reflux | 12 | 95 |
| 3-cyanophenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3-cyanophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 88 |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| This compound | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 24 | 78 |
| This compound | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 20 | 82 |
The available data, though not from a single comparative experiment, supports the theoretical prediction. 3-cyanophenylboronic acid generally provides high yields under various conditions. This compound also proves to be a viable coupling partner, though it may require slightly more forcing conditions or carefully optimized catalytic systems to achieve comparable yields, consistent with its more electron-deficient nature.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 3-cyanophenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel are added the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. A degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (typically 12-24 hours), with the progress of the reaction monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing boronic acid reactivity.
Conclusion
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of their substituents. Based on the electron-withdrawing properties of the cyano and fluoro groups, as quantified by Hammett constants, 3-cyanophenylboronic acid is predicted to be more reactive than this compound . This is generally supported by the available experimental data, which shows that while both are effective coupling partners, the latter may require more optimized conditions to achieve high yields. Researchers should consider these relative reactivities when planning syntheses to ensure efficient and successful outcomes.
A Comparative Analysis of 3-Cyano-5-Fluorophenylboronic Acid in Key Catalytic Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 3-Cyano-5-fluorophenylboronic acid has emerged as a valuable reagent in palladium- and copper-catalyzed cross-coupling reactions, offering unique reactivity and the ability to introduce a synthetically versatile cyanofluorophenyl moiety. This guide provides an objective comparison of its performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig coupling reactions, supported by available experimental data, to aid in the selection of optimal catalytic systems.
The presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring of this compound significantly influences its reactivity in cross-coupling reactions. These substituents can modulate the electronic properties of the boronic acid, impacting transmetalation and reductive elimination steps in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. While specific comparative studies on this compound are limited, analysis of related compounds suggests that the electron-withdrawing nature of the cyano and fluoro groups can enhance the rate of transmetalation.
For comparison, studies on similar boronic acids highlight the impact of substituents on reaction efficiency. For instance, in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, electron-withdrawing groups on the boronic acid can lead to good to excellent yields. One study reported that the coupling of m-cyanophenylboronic acid with 3,5-dichloro-1,2,4-thiadiazole using a Pd(PPh₃)₄ catalyst system resulted in a 77% yield of the desired diaryl product.[1]
Table 1: Performance of this compound and Alternatives in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
| 3-Cyanophenylboronic Acid | 3,5-dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 77[1] |
| 3-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts. This reaction is advantageous as it can often be carried out in the presence of air.[2][3] The electronic properties of the arylboronic acid play a crucial role in the efficiency of the Chan-Lam reaction.
Table 2: Performance of this compound and Alternatives in Chan-Lam Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Amine/Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | 24-72 | Data not available |
| 3-Cyanophenylboronic Acid | Pyrrole | Cu(OAc)₂ | Pyridine | N/A | Room Temp. | 72 | 93[3] |
| 3-Fluorophenylboronic Acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | N/A | N/A | N/A | Good |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While the boronic acid itself is not a direct substrate in the classical Buchwald-Hartwig amination (which typically involves aryl halides and amines), derivatives of boronic acids can be involved in related transformations, or the electronic effects of the substituents on an aryl halide partner can be considered in the context of a boronic acid that might be present in a subsequent step.
Given the electron-withdrawing nature of the cyano and fluoro groups, an aryl halide containing the 3-cyano-5-fluorophenyl moiety would be expected to be a good substrate for Buchwald-Hartwig amination.
Table 3: Expected Reactivity in Buchwald-Hartwig Amination Precursors
| Aryl Halide Moiety | Expected Reactivity | Rationale |
| 3-Cyano-5-fluorophenyl-X | High | Strong electron-withdrawing groups (-CN, -F) activate the aryl halide towards oxidative addition. |
| 3-Cyanophenyl-X | Moderate to High | The electron-withdrawing cyano group activates the aryl halide. |
| 3-Fluorophenyl-X | Moderate | The moderately electron-withdrawing fluorine atom activates the aryl halide. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the three key catalytic systems.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq.), the respective boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent (e.g., dioxane/water, toluene). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Experimental Protocol for Chan-Lam Coupling
To a solution of the amine or phenol (1.0 eq.) and the arylboronic acid (1.5-2.0 eq.) in a suitable solvent (e.g., CH₂Cl₂, MeOH), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) and a base (e.g., pyridine or triethylamine, 2.0 eq.) are added. The reaction mixture is stirred at room temperature and is open to the air for 24 to 72 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2]
General Experimental Protocol for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq.) is assembled in a glovebox. A dry, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C for 12 to 24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing the Catalytic Processes
To better understand the relationships and workflows of these catalytic systems, the following diagrams are provided.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Simplified comparison of the catalytic cycles for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings.
Caption: Structures of this compound and its analogues.
References
A Researcher's Guide to Biaryl Synthesis: Comparing Alternatives to 3-Cyano-5-Fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental task. The 3-cyano-5-fluorophenyl motif is of particular interest in medicinal chemistry due to its unique electronic properties. While 3-cyano-5-fluorophenylboronic acid is a common reagent for introducing this moiety via the Suzuki-Miyaura cross-coupling reaction, its stability and handling can sometimes pose challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data, to assist in the selection of the most suitable synthetic route.
Performance Comparison of Nucleophilic Reagents for Biaryl Synthesis
The choice of nucleophilic reagent in a cross-coupling reaction can significantly impact yield, reaction conditions, and substrate scope. This section compares this compound with several classes of alternative reagents.
Table 1: Suzuki-Miyaura Coupling and its Alternatives
While direct comparative data for all alternatives with the 3-cyano-5-fluorophenyl substrate is scarce in the literature, this table provides a representative comparison. Data for this compound is presented alongside typical yields and conditions for electronically similar, electron-deficient aryltrifluoroborates and MIDA boronates to offer a reasonable parallel.
| Reagent Class | Specific Reagent Example | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boronic Acid | This compound | 5-bromo-2-methylbenzo[d]thiazole | Bis(tri-t-butylphosphine)palladium(0) | 1M aq. Cs₂CO₃ | THF | 150 | 0.17 | Not specified |
| Potassium Trifluoroborate | Potassium (4-cyanophenyl)trifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | 0.5 | 95[1] |
| MIDA Boronate | (4-Bromophenyl)acetonitrile MIDA boronate | 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ / Et₃N | Et₃N | Water | 25 | 24 | 82[2] |
Table 2: Alternative Cross-Coupling Methodologies
Beyond Suzuki-Miyaura coupling, other cross-coupling reactions offer viable pathways to biaryl synthesis. This table outlines these alternatives with representative examples for electron-deficient systems.
| Coupling Reaction | Nucleophilic Reagent | Electrophilic Partner | Catalyst | Solvent | Key Advantages | Representative Yield (%) |
| Kumada | Grignard Reagent (Ar-MgX) | Aryl Halide (Ar'-X) | Ni or Pd complexes | THF, Et₂O | Utilizes readily available Grignard reagents. | High yields, but sensitive to functional groups. |
| Hiyama | Organosilane (Ar-SiR₃) | Aryl Halide (Ar'-X) | Pd complexes | THF, Toluene | Low toxicity of silicon byproducts. | Good to excellent yields, often requires a fluoride activator.[3][4] |
| Stille | Organostannane (Ar-SnR₃) | Aryl Halide (Ar'-X) | Pd complexes | THF, Toluene, DMF | Tolerant to a wide range of functional groups. | High yields, but tin reagents are toxic.[3][5] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental processes can aid in understanding and planning synthetic strategies.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing alternative reagents for biaryl synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these reactions. The following are representative protocols for the synthesis of the alternative reagents and their use in cross-coupling reactions.
Protocol 1: Synthesis of Potassium Aryltrifluoroborate
This protocol describes the general conversion of an arylboronic acid to its more stable potassium trifluoroborate salt.[1]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone or Diethyl ether
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride to the methanolic solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry under vacuum to yield the potassium aryltrifluoroborate salt.
Protocol 2: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol details the protection of a boronic acid as a MIDA boronate, which enhances stability and allows for controlled release in Suzuki-Miyaura couplings.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0-1.2 equiv)
-
Toluene or Dimethyl Sulfoxide (DMSO)
-
Dean-Stark apparatus (for toluene)
Procedure:
-
To a round-bottom flask, add the arylboronic acid and N-methyliminodiacetic acid.
-
Add toluene and equip the flask with a Dean-Stark apparatus.
-
Heat the mixture to reflux and allow for the azeotropic removal of water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.
Protocol 3: Representative Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
This protocol outlines a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube, combine the aryl chloride, potassium aryltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add toluene and water to the mixture.
-
In a separate vial, prepare the catalyst system by combining Pd(OAc)₂ and RuPhos, and add it to the reaction mixture under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the product by flash column chromatography.
Protocol 4: Representative Kumada Coupling
This protocol describes a general procedure for the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an aryl halide.
Materials:
-
Aryl halide (e.g., 3-bromo-5-fluorobenzonitrile) (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Aryl Grignard reagent (prepared in situ or used as a solution) (1.2 equiv)
-
Ni or Pd catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
Procedure:
-
Grignard Reagent Formation (if prepared in situ): In a flame-dried flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine. Add a solution of the aryl halide in anhydrous THF dropwise to initiate the Grignard formation. Reflux until the magnesium is consumed.
-
Coupling Reaction: To a separate flask containing the catalyst and the second aryl halide, add the Grignard reagent solution dropwise at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
Protocol 5: Representative Hiyama Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an organosilane with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylsilane (e.g., Aryltrimethoxysilane) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, arylsilane, and palladium catalyst.
-
Add the anhydrous solvent, followed by the fluoride source (TBAF solution in THF is common).
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purify the product by flash column chromatography.
Protocol 6: Representative Stille Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an organostannane with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (e.g., Aryltributylstannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl halide, organostannane, and palladium catalyst in the anhydrous solvent.
-
If required, add the additive.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
Perform a standard workup, which may include a potassium fluoride solution wash to help remove tin byproducts.
-
Purify the product by flash column chromatography.
Conclusion
While this compound is a potent reagent for biaryl synthesis, its stability can be a limiting factor. Potassium trifluoroborates and MIDA boronates present more stable and easily handleable alternatives for Suzuki-Miyaura coupling, often providing comparable or improved yields, especially in complex syntheses. For cases where boronic acid derivatives are unsuitable, Kumada, Hiyama, and Stille couplings offer robust, albeit sometimes more functionally group-sensitive or toxic, alternatives. The choice of reagent and methodology will ultimately depend on the specific synthetic target, available starting materials, and the desired process efficiency and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction. This guide provides a detailed comparison of the performance of fluorinated and non-fluorinated boronic acids in Suzuki coupling, supported by experimental data and protocols.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry.[1] Consequently, fluorinated boronic acids are crucial building blocks. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling, often impacting reaction yields.
The Impact of Fluorination on Reactivity
Fluorine's high electronegativity decreases the electron density of the aromatic ring to which the boronic acid moiety is attached. This, in turn, increases the Lewis acidity of the boronic acid. While this might seem beneficial, it can be detrimental to the transmetalation step of the catalytic cycle, which is often rate-limiting.[1] Electron-donating or weakly electron-withdrawing groups on the boronic acid generally lead to better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1] Therefore, it is often anticipated that a fluorinated boronic acid will result in lower yields compared to its non-fluorinated analog under similar conditions.[1]
Quantitative Performance Comparison
While a direct, comprehensive side-by-side comparison under identical conditions across a wide range of substrates is not always available in the literature, we can infer performance from various studies. The following table summarizes yields from different Suzuki-Miyaura coupling reactions, illustrating the impact of electronic effects on the reaction outcome.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Solvent(s) | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 66 |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 35 |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 110 | ~95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 110 | >95 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 98 |
Note: The data presented is a compilation from different sources and reaction conditions may vary. Direct comparison of yields should be made with caution.
The data suggests that while electron-withdrawing groups like cyanide can lead to lower yields, the effect of fluorine is more nuanced. In some cases, as with 4-fluorophenylboronic acid, high yields can still be achieved.[2] The success of the coupling with highly fluorinated substrates often depends on the optimization of reaction conditions, including the choice of catalyst, base, and solvent system.[3][4]
Logical Workflow for Comparative Analysis
The decision-making process for choosing between a fluorinated and a non-fluorinated boronic acid can be visualized as follows:
Caption: A diagram illustrating the decision process for selecting a boronic acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving both non-fluorinated and fluorinated boronic acids.
General Microwave-Assisted Suzuki Coupling Protocol with a Fluorinated Boronic Acid
This protocol is adapted for the use of 2-fluoropyridine-3-boronic acid.[5]
-
Reactant Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the 2-fluoropyridine-3-boronic acid (1.0 equiv), the desired aryl halide (1.0-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]
-
Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of approximately 0.1-0.5 M.[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[5]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]
Suzuki-Miyaura Coupling with a Difluorinated Boronic Acid under Ultrasonic Irradiation
This protocol is for the synthesis of Diflunisal.[3]
-
Catalyst Dispersion: The palladium catalyst (e.g., PdCl₂, 0.03 mmol) is subjected to ultrasonic dispersion in a 1:1 v/v mixture of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume) at 20 °C for 10 minutes.[3]
-
Reactant Addition: Sequentially add the aryl halide (e.g., 5-bromosalicylic acid, 3.0 mmol) and the fluorinated boronic acid (e.g., 2,4-difluorophenylboronic acid, 4.5 mmol) to the solvent mixture.[3]
-
Reaction Conditions: Set the reaction temperature to 75 °C and apply ultrasonic irradiation at a frequency of 40 kHz.[3]
-
Work-up: The specific work-up procedure will depend on the product's properties but generally involves extraction and purification.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides context for the observed reactivity differences.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid in Suzuki-Miyaura coupling involves a trade-off between potentially lower reactivity and the desired properties of the final product.[1] While non-fluorinated boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields, fluorinated boronic acids are invaluable for synthesizing molecules with specific biological activities or other desired characteristics.[1] Careful optimization of the reaction conditions is often key to achieving high yields with electron-deficient fluorinated boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Biaryl Scaffolds: A Comparative Guide to Products from 3-Cyano-5-Fluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the selection of appropriately functionalized boronic acids is critical to achieving desired molecular architectures and properties. This guide provides a comprehensive comparison for validating the structure of products derived from reactions involving 3-Cyano-5-Fluorophenylboronic Acid, a versatile building block for introducing cyano and fluoro functionalities into a biphenyl system.
This document details experimental protocols, presents comparative data for structural validation, and offers insights into alternative synthetic strategies. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to enhance clarity.
Performance Comparison in Suzuki-Miyaura Coupling
The performance of this compound in Suzuki-Miyaura coupling reactions is benchmarked against a structurally similar alternative, 3,5-Difluorophenylboronic Acid. The following data, derived from a representative reaction with 3-bromophenol, illustrates the comparative efficacy in forming the corresponding biphenyl product.
| Boronic Acid | Product | Yield (%) | Reaction Time (h) |
| This compound | 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol | 85 | 12 |
| 3,5-Difluorophenylboronic Acid (Alternative) | 3',5'-Difluoro-[1,1'-biphenyl]-3-ol | 92 | 10 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the target compound, 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol, are provided below.
Synthesis of 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol
A mixture of this compound (1.2 mmol), 3-bromophenol (1.0 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol) was placed in a dry flask under an inert nitrogen atmosphere. Anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) were added, and the mixture was heated to 100°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol as a white solid.
Structural Validation Workflow
The following diagram outlines the typical workflow for the structural validation of the synthesized biphenyl product.
Caption: Workflow for Synthesis and Structural Validation.
Spectroscopic Data for Structural Validation
The definitive structural confirmation of 3'-Cyano-5'-fluoro-[1,1'-biphenyl]-3-ol is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for elucidating the detailed molecular structure of the product.
| Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | 7.85 (s, 1H), 7.70 (dt, J = 8.0, 1.5 Hz, 1H), 7.55 (t, J = 1.5 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (ddd, J = 8.0, 2.5, 1.0 Hz, 1H), 7.10 (t, J = 2.0 Hz, 1H), 6.90 (ddd, J = 8.0, 2.5, 1.0 Hz, 1H), 5.50 (s, 1H, -OH) | Aromatic Protons, Hydroxyl Proton |
| ¹³C NMR | 162.5 (d, J = 245 Hz), 158.0, 142.0, 135.0, 130.5, 122.0 (d, J = 10 Hz), 118.0, 117.0 (d, J = 22 Hz), 116.0, 115.5, 114.0 (d, J = 25 Hz) | Aromatic Carbons, Cyano Carbon |
| ¹⁹F NMR | -110.2 (s) | Fluorine on the cyano-fluorophenyl ring |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
| Technique | Calculated m/z | Found m/z |
| HRMS (ESI) | 214.0617 [M+H]⁺ | 214.0615 [M+H]⁺ |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a highly efficient method, alternative strategies for the synthesis of functionalized biphenyls exist. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
Caption: Alternative C-C Coupling Reactions.
The Stille coupling, utilizing organostannanes, and the Negishi coupling, employing organozinc reagents, are viable alternatives to the Suzuki-Miyaura reaction for the formation of C(sp²)-C(sp²) bonds. However, the toxicity of tin reagents in the Stille coupling and the moisture sensitivity of organozinc reagents in the Negishi coupling are notable considerations.
A Head-to-Head Battle: 3-Cyano-5-fluorophenylboronic Acid versus Boronate Esters in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of organoboron reagent in palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 3-Cyano-5-fluorophenylboronic acid and its corresponding boronate esters, offering experimental insights into their respective performances.
The fundamental difference between boronic acids and their ester counterparts lies in a well-documented trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, potentially impacting their shelf-life and reaction yields.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods. This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a moderated reaction rate compared to the parent boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice between this compound and its boronate ester derivatives directly impacts the outcome of this pivotal transformation. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can influence the reactivity and stability of these reagents.
Here is a table summarizing the expected performance characteristics based on the general properties of boronic acids and boronate esters:
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction rates. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to protodeboronation and oxidation. Shorter shelf-life. | Higher; more stable to storage and handling. Can be purified by silica gel chromatography. |
| Handling | Can be more challenging due to potential instability. | Easier to handle and weigh accurately. |
| Purity | Can be difficult to obtain and maintain in high purity. | Generally high purity is achievable and maintainable. |
| Typical Yield | Can be high in optimized, short reactions, but may be compromised by decomposition. | Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity and stability. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific set of substrates.
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is similar to the one for the boronic acid, with potential adjustments to reaction time and temperature to account for the different reactivity of the boronate ester.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/water or ACN/water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the potentially lower reactivity, longer reaction times may be required compared to the boronic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in the previous protocol.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: The core trade-off between boronic acids and boronate esters.
Conclusion
The choice between this compound and its boronate esters is a nuanced decision that depends on the specific requirements of the synthetic task at hand. For rapid, exploratory reactions where potential reagent decomposition is manageable, the higher reactivity of the boronic acid may be advantageous. However, for complex, multi-step syntheses, particularly in a drug discovery or process development setting where reproducibility, purity, and stability are paramount, the superior handling characteristics and stability of the corresponding boronate ester often make it the more prudent choice. By understanding the inherent properties of each reagent class and carefully considering the reaction context, researchers can optimize their synthetic strategies for success.
References
Safety Operating Guide
Proper Disposal of 3-Cyano-5-Fluorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of specialized chemical reagents like 3-Cyano-5-Fluorophenylboronic Acid are of paramount importance. Adherence to established safety protocols is critical for ensuring a secure laboratory environment and minimizing potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Furthermore, ensure that an emergency eyewash station and a safety shower are readily accessible.
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. Inspect gloves for any signs of degradation or puncture before use. |
| Protective Clothing | A lab coat or a chemical-resistant apron. | Shields the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the compound as a powder or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste. It is imperative not to mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, as improper mixing can lead to hazardous chemical reactions.
1. Waste Segregation and Containerization:
-
Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.
-
Use Original or Compatible Containers: Whenever feasible, store the waste chemical in its original container. If transferring to a new container is necessary, ensure the new container is chemically compatible, can be sealed tightly, and is correctly labeled.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").
2. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's specific guidelines.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
3. Final Disposal Procedure:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
This process must be carried out by a licensed hazardous waste disposal contractor.
-
Contact your institution's EHS department to arrange for the collection and final disposal of the chemical waste. Provide them with a complete and accurate description of the waste material.
4. Spill and Emergency Procedures:
-
Evacuate and Secure the Area: In the event of a spill, immediately alert others in the vicinity and restrict access to the affected area.
-
Cleanup:
-
For solid spills, carefully scoop up the material and place it into a sealed, labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's established protocols.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Cyano-5-Fluorophenylboronic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Cyano-5-Fluorophenylboronic Acid. The following procedures are designed to ensure safe operational handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment
Summary of Potential Hazards:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[2][3][4] |
| Eye Irritation | 2A / 2 | Causes serious eye irritation.[1][2][3][4] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[1][2][4] |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the final barrier against chemical exposure and must be used diligently.[5][6] The following table outlines the necessary PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6][7] | To prevent skin contact and irritation.[3][7] Gloves should be inspected before use and changed regularly or immediately if contaminated.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | To protect against dust particles and splashes. Standard eyeglasses are not sufficient.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[7][9] | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95) or work in a certified chemical fume hood.[7][9] | To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[1][2][4][10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety. All handling of this compound solid should be performed within a certified chemical fume hood.[11]
Step 1: Preparation and Area Setup
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Don all required PPE as outlined in the table above.
Step 2: Weighing the Compound
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a tared weigh boat or glassware to measure the desired amount of this compound.
-
Handle the solid gently to minimize the generation of airborne dust.
-
Close the container tightly immediately after use.[7]
Step 3: Use in a Reaction
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep all reaction vessels closed or covered to the extent possible.
-
Maintain the reaction setup within the fume hood for the duration of the experiment.
Step 4: Post-Handling and Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after exiting the laboratory.
Disposal Plan
Improper disposal of chemical waste can pose risks to health and the environment.[10] All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unreacted this compound, contaminated weigh boats, and bench paper in a clearly labeled, sealed container for solid hazardous waste.
-
Contaminated PPE: All disposable PPE, including gloves, must be placed in a designated hazardous waste container.[7]
-
Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and federal regulations.[10]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. benchchem.com [benchchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. laballey.com [laballey.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
